IOX4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQDVNGHZIALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IOX4: A Technical Guide to its Mechanism of Action in Hypoxia Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IOX4 is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2). By competitively binding to the 2-oxoglutarate (2OG) binding site of PHD2, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization and accumulation. This mimics a hypoxic response, resulting in the transcriptional activation of a wide array of genes involved in critical physiological processes such as erythropoiesis, angiogenesis, and glucose metabolism. Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the role of the HIF pathway in cerebral diseases. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action: PHD2 Inhibition
Under normoxic conditions, the α-subunit of the HIF transcription factor is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α, a reaction catalyzed by PHD enzymes, with PHD2 being the primary oxygen sensor in most cells. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation.
This compound functions as a competitive inhibitor of PHD2 with respect to its co-substrate, 2-oxoglutarate (2OG).[1] By occupying the 2OG binding site in the catalytic domain of PHD2, this compound effectively blocks the prolyl hydroxylation of HIF-α.[1] This inhibition prevents the recognition of HIF-α by VHL, leading to the stabilization and accumulation of HIF-α subunits in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This active HIF heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PHD2, with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM in an antibody-based in vitro hydroxylation assay.[1] Its selectivity for PHD2 is a key feature, demonstrating over 1,000-fold greater potency against PHD2 compared to other 2OG-dependent dioxygenases.[2][3]
| Enzyme Target | IC50 (nM) | Selectivity vs. PHD2 |
| PHD2 | 1.6 | - |
| PHD1 | 4.8 | ~3-fold |
| PHD3 | >100,000 | >62,500-fold |
| FIH (Factor Inhibiting HIF) | >100,000 | >62,500-fold |
| JMJD2A | >100,000 | >62,500-fold |
| JMJD2C | >100,000 | >62,500-fold |
| JMJD2E | >100,000 | >62,500-fold |
| FBXL11 (KDM2A) | >100,000 | >62,500-fold |
| JARID1C (KDM5C) | >100,000 | >62,500-fold |
| BBOX1 | >100,000 | >62,500-fold |
| FTO | >100,000 | >62,500-fold |
| Table 1: this compound In Vitro Potency and Selectivity against a Panel of 2-Oxoglutarate-Dependent Dioxygenases. Data compiled from multiple sources.[2][3] |
Cellular Activity: HIF-1α Stabilization
In cell-based assays, this compound effectively induces the stabilization of HIF-1α. The half-maximal effective concentration (EC50) for HIF-1α induction varies across different cell lines.
| Cell Line | EC50 for HIF-1α Induction (µM) |
| U2OS (human osteosarcoma) | 5.6 |
| Hep3B (human hepatocellular carcinoma) | 11.1 |
| MCF-7 (human breast adenocarcinoma) | 11.7 |
| Table 2: EC50 values for this compound-mediated HIF-1α induction in various human cell lines after 5 hours of treatment.[1] |
In Vivo Activity
This compound is active in vivo and has been shown to induce HIF-α in various tissues in mice, including the brain, liver, kidney, and heart, indicating its ability to penetrate the blood-brain barrier.[2]
HIF-1α Signaling Pathway and Downstream Effects
The stabilization of HIF-1α by this compound initiates a cascade of transcriptional events. The HIF-1 complex upregulates the expression of numerous genes that play crucial roles in cellular adaptation to low oxygen conditions.
Key downstream target genes and their functions include:
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels from pre-existing ones (angiogenesis).
-
Erythropoietin (EPO): A hormone that stimulates the production of red blood cells in the bone marrow (erythropoiesis).
-
Glucose Transporter 1 (GLUT1): A protein that facilitates the transport of glucose across the plasma membrane, enhancing cellular glucose uptake.
-
Carbonic Anhydrase IX (CA9): An enzyme involved in pH regulation, which is crucial for cell survival in the acidic tumor microenvironment.
-
BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3): A pro-apoptotic protein that is also involved in mitophagy.
Experimental Protocols
PHD2 Inhibition Assay (TR-FRET/HTRF)
This protocol describes a general method for determining the IC50 of this compound against PHD2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
TR-FRET Donor (e.g., Europium-labeled anti-GST antibody if using GST-tagged PHD2)
-
TR-FRET Acceptor (e.g., Streptavidin-d2 or Streptavidin-APC)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a microplate, add the PHD2 enzyme, biotinylated HIF-1α peptide, FeSO₄, and L-Ascorbic acid.
-
Add the diluted this compound or DMSO (for control wells).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Donor and Acceptor).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the this compound concentration to determine the IC50 value.
HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., U2OS, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 5 hours).
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to PHD2 in a cellular context.
Materials:
-
Cells expressing PHD2
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents (as in section 4.2) with an anti-PHD2 antibody
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble PHD2 in the supernatant by Western blot.
-
A positive thermal shift (i.e., more soluble PHD2 at higher temperatures in the this compound-treated samples) indicates target engagement.
Conclusion
This compound is a powerful and selective research tool for the investigation of the hypoxia signaling pathway. Its well-defined mechanism of action, centered on the potent inhibition of PHD2, allows for the controlled stabilization of HIF-α and the subsequent activation of a broad range of downstream genes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the multifaceted roles of the HIF pathway in health and disease.
References
- 1. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
IOX4: A Selective PHD2 Inhibitor for Hypoxia-Inducible Factor Stabilization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of IOX4, a potent and selective small-molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). PHD enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs), master transcription factors that orchestrate the cellular response to low oxygen conditions. By inhibiting PHD2, this compound stabilizes HIF-α subunits, leading to the activation of a wide array of downstream target genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide details the mechanism of action, selectivity profile, and experimental protocols for the characterization of this compound, making it a valuable resource for researchers in oncology, ischemia, and anemia, as well as for professionals in drug discovery and development.
Introduction
The cellular response to hypoxia is a fundamental physiological process governed by the Hypoxia-Inducible Factor (HIF) signaling pathway. The stability of the HIF-α subunit is tightly regulated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3) and Factor Inhibiting HIF (FIH). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen as a co-substrate limits PHD activity, leading to HIF-α stabilization, nuclear translocation, and transcriptional activation of target genes.
Pharmacological inhibition of PHDs presents a promising therapeutic strategy for conditions where HIF activation is beneficial, such as anemia and ischemic diseases. This compound has emerged as a potent and selective inhibitor of PHD2, the primary isoform responsible for regulating HIF-α stability in most cell types. This guide provides an in-depth technical overview of this compound, its biochemical and cellular activities, and detailed methodologies for its experimental use.
Mechanism of Action
This compound is a competitive inhibitor of PHD2 with respect to the co-substrate 2-oxoglutarate.[1] It binds to the active site of PHD2, chelating the essential Fe(II) ion and occupying the binding pocket of 2-oxoglutarate, thereby preventing the hydroxylation of HIF-α.[1] This inhibition of PHD2 activity leads to the stabilization of HIF-α subunits (HIF-1α and HIF-2α) even under normoxic conditions, mimicking a hypoxic state.
The co-crystal structure of PHD2 in complex with this compound (PDB ID: 6ZBN) reveals the precise binding mode.[2] The inhibitor's triazole and pyrazolone (B3327878) rings coordinate with the active site iron, while other parts of the molecule form interactions with key residues in the 2-oxoglutarate binding site.[2] This structural understanding provides a basis for the rational design of next-generation PHD inhibitors with improved potency and selectivity.
Quantitative Data
The inhibitory activity of this compound against PHD2 and its selectivity against other 2-oxoglutarate-dependent dioxygenases are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PHD2 | 1.6 | AlphaScreen | [3] |
Table 2: Selectivity Profile of this compound against other 2-Oxoglutarate-Dependent Dioxygenases
| Target | % Inhibition at 100 µM | Reference |
| JMJD2A | <10 | [4] |
| JMJD2C | <10 | [4] |
| JMJD2E | <10 | [4] |
| FIH | <10 | [4] |
Table 3: Cellular Activity of this compound
| Cell Line | EC50 for HIF-1α Induction (µM) | Reference |
| MCF-7 | 11.7 | [3] |
| Hep3B | 11.1 | [3] |
| U2OS | 5.6 | [3] |
Signaling Pathway and Experimental Workflow
HIF-1α Hydroxylation and Degradation Pathway
The following diagram illustrates the central role of PHD2 in the degradation of HIF-1α under normoxic conditions and how its inhibition by this compound leads to HIF-1α stabilization.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for the preclinical characterization of a PHD inhibitor like this compound.
Experimental Protocols
PHD2 Inhibition AlphaScreen Assay
This protocol describes a homogenous, high-throughput assay to determine the in vitro inhibitory activity of this compound against PHD2.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
Anti-hydroxy-HIF-1α antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
This compound
-
2-Oxoglutarate (2OG)
-
FeSO₄
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
384-well white ProxiPlates
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PHD2 (e.g., 10 nM), FeSO₄ (e.g., 50 µM), and ascorbic acid (e.g., 1 mM).
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding a mixture of the biotinylated HIF-1α peptide substrate (e.g., 100 nM) and 2-oxoglutarate (e.g., 2 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA (e.g., 10 mM) and the anti-hydroxy-HIF-1α antibody.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α stabilization in cultured cells treated with this compound.
Materials:
-
Human cell line (e.g., HeLa, U2OS, or MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4-8 hours). A positive control such as CoCl₂ (100 µM) or incubation in a hypoxic chamber (1% O₂) can be included.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
Quantify band intensities using densitometry software.
In Vivo HIF-α Induction in Mice
This protocol describes the administration of this compound to mice to assess its ability to induce HIF-α in various tissues.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
Syringes and needles for intraperitoneal (IP) injection
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
Procedure:
-
Prepare the this compound dosing solution in the vehicle. A typical dose range for this compound is 17.5-70 mg/kg.[6]
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (IP) injection.
-
After a specified time (e.g., 1-4 hours), euthanize the mice according to approved animal welfare guidelines.
-
Immediately dissect and harvest tissues of interest (e.g., brain, kidney, liver, heart).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
Process the tissues for protein extraction and analyze HIF-α levels by Western blot as described in Protocol 5.2.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the HIF signaling pathway. Its high potency and selectivity for PHD2 make it a suitable probe for investigating the consequences of HIF stabilization in a variety of in vitro and in vivo models. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers and to support the ongoing development of novel therapeutics targeting the HIF pathway.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
An In-depth Technical Guide to IOX4 and HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule IOX4, its mechanism of action in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), and detailed experimental protocols for its application in research settings.
Executive Summary
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded, a process mediated by a class of enzymes known as prolyl hydroxylase domain-containing proteins (PHDs). This compound is a potent and selective inhibitor of PHD2, a key enzyme in this degradation pathway. By inhibiting PHD2, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization, accumulation, and subsequent activation of downstream target genes involved in angiogenesis, erythropoiesis, and metabolism. This makes this compound a valuable tool for studying the physiological and pathological roles of the HIF pathway and a potential therapeutic agent for ischemic diseases.
This compound: Chemical Properties and Potency
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PHD2.[1] Its ability to penetrate the blood-brain barrier makes it particularly useful for in vivo studies, including those related to cerebral diseases like stroke.[1][2]
Quantitative Data for this compound Activity
The following tables summarize the key quantitative metrics for this compound's inhibitory and stabilizing activities.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for PHD2 | 1.6 nM | Cell-free hydroxylation assay | [1][3][4][5][6] |
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | EC₅₀ for HIF-1α Induction | Reference |
| MCF-7 | 114 µM (this compound treatment for 5 hours) | [3] |
| Hep3B | 86 µM (this compound treatment for 5 hours) | [3] |
| U2OS | 49.5 µM (this compound treatment for 5 hours) | [3] |
| MCF-7 | 11.7 µM | [1] |
| Hep3B | 11.1 µM | [1] |
| U2OS | 5.6 µM | [1] |
| HeLa, U2OS, Hep3b, HT1080, RCC4 (HRE Luciferase Reporter) | 0.8 µM (this compound treatment for 16 hours) | [7] |
Table 2: Cellular Potency of this compound in HIF-1α Stabilization
Mechanism of Action: The HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is continuously synthesized and degraded.[8] The key steps in this process and the intervention point of this compound are outlined below.
-
Prolyl Hydroxylation: In the presence of oxygen, PHD enzymes, particularly PHD2, utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues (Pro402 and Pro564) on the HIF-1α subunit.[7][9]
-
VHL Recognition and Ubiquitination: The hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[7][8] This complex then polyubiquitinates HIF-1α.
-
Proteasomal Degradation: The polyubiquitinated HIF-1α is targeted for rapid degradation by the proteasome, keeping its cellular levels low.[8]
-
This compound Inhibition: this compound acts as a competitive inhibitor of 2-oxoglutarate at the active site of PHD2.[3][10] By blocking PHD2 activity, this compound prevents the initial hydroxylation step.
-
HIF-1α Stabilization: In the absence of hydroxylation, HIF-1α is not recognized by VHL and evades degradation. This leads to its stabilization and accumulation in the cytoplasm.[11]
-
Nuclear Translocation and Dimerization: Stabilized HIF-1α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β subunit.[12][13]
-
Transcriptional Activation: The HIF-1α/HIF-1β heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators like p300/CBP and initiating transcription.[14]
Figure 1: this compound mechanism in HIF-1α stabilization pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on HIF-1α stabilization.
Western Blotting for HIF-1α Detection
This protocol allows for the semi-quantitative detection of HIF-1α protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., CoCl₂, Desferrioxamine (DFO))
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% acrylamide (B121943) recommended)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control primary antibody (e.g., anti-β-actin, anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 4-8 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).
-
-
Protein Extraction:
-
CRITICAL: HIF-1α degrades rapidly in the presence of oxygen. Perform all subsequent steps on ice and as quickly as possible.[15]
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors directly to the plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 11. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
IOX4: A Technical Guide to a Potent and Selective PHD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and development of IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2). This compound demonstrates significant potential in therapeutic areas where the upregulation of the HIF pathway is beneficial, such as in cerebral diseases like stroke.[1] This document details the compound's mechanism of action, key quantitative data from in vitro and in vivo studies, and methodologies for relevant experiments. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this compound's characteristics and applications in research and drug development.
Introduction
The cellular response to low oxygen availability (hypoxia) is primarily mediated by the Hypoxia-Inducible Factors (HIFs), a family of transcription factors that regulate the expression of numerous genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2] The stability and activity of the alpha subunit of HIF (HIF-α) are tightly controlled by a class of 2-oxoglutarate (2OG)-dependent dioxygenases, principally the HIF Prolyl-Hydroxylases (PHDs).[2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[1]
Inhibition of PHDs prevents HIF-α hydroxylation, leading to its stabilization and the activation of the hypoxic response even under normal oxygen levels. This has significant therapeutic implications. This compound is a triazole-based compound identified as a potent and highly selective inhibitor of PHD2.[1][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the therapeutic potential of HIF stabilization in neurological disorders.[1][3]
Mechanism of Action
This compound exerts its biological effect by competitively inhibiting the PHD2 enzyme with respect to its co-substrate, 2-oxoglutarate (2OG).[1][4] By binding to the active site of PHD2, this compound prevents the hydroxylation of HIF-α.[1] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2]
Nuclear magnetic resonance (NMR) studies have confirmed that this compound displaces 2OG from the PHD2 active site.[1] This competitive inhibition is the primary mechanism through which this compound upregulates the HIF signaling pathway.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
IOX4: A Potent and Selective HIF Prolyl-Hydroxylase 2 (PHD2) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IOX4 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2). By competitively inhibiting PHD2 at the 2-oxoglutarate binding site, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization, accumulation, and subsequent activation of hypoxia-responsive genes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name tert-butyl 6-[4-(1H-1,2,3-triazol-1-yl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate, is a triazole-containing heterocyclic compound.[1] Its chemical structure and key identifiers are provided below.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 6-[4-(1H-1,2,3-triazol-1-yl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate | [1] |
| CAS Number | 1154097-71-8 | [1] |
| Molecular Formula | C15H16N6O3 | [1] |
| Molecular Weight | 328.33 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 152.29 mM) Ethanol: ~1 mg/mL Water: Insoluble | [2][3] |
| SMILES | CC(C)(C)OC(=O)c1ccc(nc1)n1[nH]cc(-n2ccnn2)c1=O | [1] |
| InChI Key | HWQQDVNGHZIALS-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical Properties of this compound.
Pharmacological Properties
This compound is a highly potent and selective inhibitor of PHD2, a key enzyme in the regulation of the HIF signaling pathway.
Mechanism of Action
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. This compound acts as a competitive inhibitor of PHD2 with respect to the co-substrate 2-oxoglutarate (2OG).[2] By binding to the active site of PHD2, this compound prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/IOX4-inhibited conditions.
Potency and Selectivity
This compound demonstrates high potency for PHD2 inhibition and significant selectivity over other 2-oxoglutarate-dependent dioxygenases.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (PHD2) | 1.6 nM | Purified human PHD2 | [2] |
| EC50 (HIF-1α induction) | 5.6 µM | U2OS | [4] |
| 11.1 µM | Hep3B | [4] | |
| 11.7 µM | MCF-7 | [4] | |
| Selectivity | >1000-fold selective for PHD2 over other 2OG-dependent dioxygenases (e.g., JMJD isoforms, FBXL11, JARID1C, BBOX1, FIH, FTO) | Various | [5] |
Table 2: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy
In vivo studies in mice have shown that this compound is orally bioavailable and can effectively induce HIF-1α and HIF-2α in various tissues, including the brain, liver, kidney, and heart.[5] This indicates that this compound can cross the blood-brain barrier.
| Species | Dosing | Route | Key Findings | Reference |
| Mouse | 17.5 - 70 mg/kg | Intraperitoneal (IP) injection | Dose-dependent induction of HIF-1α and HIF-2α in the liver and brain. | [6] |
Table 3: In Vivo Efficacy of this compound.
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a method for determining the IC50 of this compound against PHD2 using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2OG)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
L-Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound stock solution (in DMSO)
-
Anti-hydroxy-HIF-1α antibody
-
Protein A-conjugated acceptor beads
-
Streptavidin-coated donor beads
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay components in the following order: assay buffer, PHD2, biotinylated HIF-1α peptide, Fe(II), and L-Ascorbic acid.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 2OG.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing the anti-hydroxy-HIF-1α antibody and EDTA.
-
Add the Protein A-conjugated acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro PHD2 inhibition assay using AlphaScreen.
Cellular HIF-1α Stabilization Assay (Immunoblotting)
This protocol details the detection of HIF-1α stabilization in cultured cells treated with this compound via immunoblotting.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, Hep3B, U2OS)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (optional) and re-probe with the loading control antibody.
In Vivo Mouse Study
This protocol provides a general guideline for assessing the in vivo efficacy of this compound in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Syringes and needles for IP injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Acclimatize mice to the housing conditions.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound or vehicle to the mice via intraperitoneal (IP) injection at the desired dose.
-
At the designated time point post-injection (e.g., 1-4 hours), euthanize the mice.
-
Harvest tissues of interest (e.g., brain, liver, kidney, heart) and snap-freeze them in liquid nitrogen.
-
Store the tissues at -80°C until further analysis (e.g., immunoblotting for HIF-1α).
Conclusion
This compound is a valuable research tool for studying the HIF signaling pathway and its role in various physiological and pathological processes. Its high potency, selectivity, and in vivo activity, including brain penetrance, make it a promising lead compound for the development of therapeutics for conditions such as anemia and ischemic diseases. The experimental protocols and pathway diagrams provided in this guide are intended to support and facilitate further investigations into the biological effects and therapeutic potential of this compound.
References
IOX4: A Technical Guide for Hypoxia-Inducible Factor (HIF) Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing IOX4, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2), in preclinical research. This document provides a detailed overview of its mechanism of action, key quantitative data, experimental protocols, and visualizations to facilitate its effective application for investigators new to HIF research.
Introduction to this compound
This compound is a valuable tool for studying the cellular response to hypoxia. It functions by inhibiting the PHD enzymes, which are key oxygen sensors in the cell. This inhibition leads to the stabilization of HIF-α subunits, which can then activate the transcription of a wide range of genes involved in processes such as angiogenesis, erythropoiesis, and metabolism. This compound's high selectivity for PHD2 makes it a precise instrument for dissecting the intricate HIF signaling pathway.
Mechanism of Action
Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation. This compound is a 2-oxoglutarate (2OG) competitive inhibitor of PHD2.[1] By binding to the active site of PHD2, this compound prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation, even in the presence of oxygen. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular activity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Notes |
| PHD2 | 1.6 | Highly potent inhibition.[2] |
| PHD1 | Not explicitly quantified, but this compound is expected to inhibit due to conserved catalytic domains and observed cellular effects.[1] | - |
| PHD3 | Not explicitly quantified, but this compound is expected to inhibit due to conserved catalytic domains and observed cellular effects.[1][3] | - |
| FIH (Factor Inhibiting HIF) | Highly selective over FIH.[1][4] | Minimal inhibition of asparaginyl hydroxylation. |
Table 2: Cellular Activity of this compound (HIF-1α Stabilization)
| Cell Line | EC50 (µM) |
| U2OS (Human Osteosarcoma) | 49.5[2] |
| Hep3B (Human Hepatocellular Carcinoma) | 86[2] |
| MCF-7 (Human Breast Adenocarcinoma) | 114[2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental application of this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key experiments using this compound. These are intended as a starting point and may require optimization for specific cell lines or experimental conditions.
Cell-Based HIF-1α Stabilization Assay using Western Blot
This protocol details the detection of HIF-1α stabilization in U2OS cells treated with this compound.
Materials:
-
U2OS cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-HIF-1α
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Procedure:
-
Cell Culture: Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., a dose-response from 10-100 µM, with a suggested starting point of 50 µM based on the EC50).[2] Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a humidified incubator.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of HIF-1α stabilization. Normalize to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Gene Expression
This protocol outlines the analysis of HIF-1 target gene expression (e.g., VEGFA, GLUT1) in Hep3B cells treated with this compound.
Materials:
-
Hep3B cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for VEGFA, GLUT1, and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed Hep3B cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 86 µM) and a vehicle control for 16-24 hours.[2]
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated samples compared to the vehicle control, normalized to the housekeeping gene.
In Vivo Studies
This compound has been shown to be active in vivo in mice, inducing HIF-1α and HIF-2α in various tissues, including the liver, brain, kidney, and heart.[5] For in vivo experiments, this compound can be administered via intraperitoneal (i.p.) injection. A typical dose used in mice is 35 mg/kg.[5] The vehicle for administration can be a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to perform preliminary dose-finding and toxicology studies to determine the optimal and safe dose for your specific animal model and experimental goals.
Conclusion
This compound is a powerful and selective tool for researchers investigating the HIF signaling pathway. Its ability to stabilize HIF-α under normoxic conditions allows for the controlled study of downstream cellular responses. This guide provides the foundational knowledge and detailed protocols to enable both new and experienced researchers to effectively incorporate this compound into their studies of hypoxia, angiogenesis, metabolism, and other HIF-related biological processes. As with any experimental tool, careful optimization and appropriate controls are essential for generating robust and reproducible data.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Age-dependent increase of prolyl-4-hydroxylase domain (PHD) 3 expression in human and mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
Methodological & Application
Application Notes: IOX4 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of IOX4 in cell culture experiments. This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2), which leads to the stabilization of the HIF-1α subunit under normoxic conditions.[1][2][3] These protocols cover the mechanism of action, preparation and application of this compound, and downstream analysis including Western blotting for HIF-1α protein, qRT-PCR for HIF-1α target gene expression, and cell viability assays.
Introduction to this compound and the HIF-1α Signaling Pathway
Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia).[4] It is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[4] The stability of the HIF-1α subunit is tightly regulated by a class of enzymes called Prolyl Hydroxylases (PHDs).[3][4]
Mechanism of Action:
Under normal oxygen conditions (normoxia), PHD enzymes, particularly PHD2, hydroxylate specific proline residues on the HIF-1α subunit.[5] This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.[4][5] Consequently, HIF-1α levels are typically very low in well-oxygenated cells.[6][7]
This compound is a selective inhibitor of PHD2 with an in vitro IC50 value of 1.6 nM.[1][2] By competing with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2, this compound prevents the hydroxylation of HIF-1α.[1][3][8] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis, metabolism, and cell survival, such as VEGF and EPO.[5][9][10]
Caption: HIF-1α regulation in normoxia versus its stabilization by this compound.
Quantitative Data and Physicochemical Properties
Proper experimental design requires accurate information on the compound's properties and effective concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Catalog Number | e.g., MedChemExpress HY-120110 | [11] |
| CAS Number | 1154097-71-8 | [2][11] |
| Molecular Formula | C₁₅H₁₆N₆O₃ | [11] |
| Molecular Weight | 328.33 g/mol | [2][11] |
| In Vitro IC₅₀ | 1.6 nM for PHD2 | [1][2] |
| Solubility | ≥ 83.33 mg/mL (253.80 mM) in DMSO | [8] |
| Storage | Powder: -20°C (3 years), -80°C (3 years) | [2] |
| | In solvent: -80°C (1 year) |[2] |
Table 2: Effective Concentrations (EC₅₀) for HIF-1α Induction
| Cell Line | EC₅₀ of this compound (5-hour treatment) | Reference |
|---|---|---|
| U2OS (Human Osteosarcoma) | 5.6 µM | [3] |
| Hep3B (Human Hepatocellular Carcinoma) | 11.1 µM | [3] |
| MCF-7 (Human Breast Adenocarcinoma) | 11.7 µM |[3] |
Note: EC₅₀ values can vary between cell lines and experimental conditions. It is recommended to perform a dose-response curve for your specific cell line.
Experimental Protocols
Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Stock Solution Preparation (e.g., 50 mM):
-
Briefly centrifuge the this compound vial to ensure all powder is at the bottom.
-
To prepare a 50 mM stock solution, add 60.91 µL of DMSO to 1 mg of this compound powder (MW = 328.33).
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be required.[8][11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to one year.[2]
Cell Treatment:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM to 100 µM).[1]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 5 to 24 hours).[1][3]
Protocol: HIF-1α Stabilization Analysis by Western Blot
This protocol outlines the detection of stabilized HIF-1α protein following this compound treatment. Due to the rapid degradation of HIF-1α under normoxic conditions (half-life < 5-8 minutes), sample preparation is critical.[4][7]
Caption: Workflow for Western blot analysis of HIF-1α protein.
Methodology:
-
Sample Preparation (Critical Step):
-
After this compound treatment, place the cell culture dish immediately on ice.[4]
-
Aspirate the medium and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Some protocols recommend lysing directly into Laemmli sample buffer to rapidly denature proteins and prevent degradation.[4][6]
-
Scrape the cells quickly, transfer the lysate to a pre-chilled microfuge tube, and keep on ice.[4]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant (protein extract). For optimal results, using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[7]
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 30-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[7]
-
Include positive controls (e.g., cells treated with CoCl₂ or grown in hypoxia) and negative controls (vehicle-treated cells).[9]
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-1.5 hours at room temperature.[12]
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[4][12]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][12]
-
Wash the membrane again three times with TBST.[4]
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using an imaging system.[4][12]
-
The expected band for full-length, modified HIF-1α is ~116 kDa.[4][6]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or α-Tubulin) to ensure equal protein loading.[4]
-
Protocol: Analysis of HIF-1α Target Gene Expression by qRT-PCR
This protocol measures changes in the mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1, PTGS2) following this compound treatment.[9][13]
Caption: Workflow for qRT-PCR analysis of HIF-1α target genes.
Methodology:
-
RNA Extraction:
-
Following treatment with this compound or vehicle, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit) or TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 0.5-1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare the reaction mixture in a total volume of 20-25 µL containing: diluted cDNA, forward and reverse primers for the target gene (e.g., VEGF) and a housekeeping gene (e.g., β-actin, GAPDH), and a SYBR Green master mix.[13]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40-45 cycles of amplification).[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the comparative Ct (ΔΔCt) method.[14]
-
Protocol: Cell Viability Assessment (MTT/MTS Assay)
This protocol assesses the effect of this compound on cell viability and proliferation. It is important to determine if the observed effects of this compound are due to HIF-1α stabilization or potential cytotoxicity at higher concentrations.
Caption: Workflow for assessing cell viability using an MTT or MTS assay.
Methodology:
-
Cell Seeding:
-
Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Include wells with medium only for background subtraction.[16]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Addition:
-
For MTT Assay: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16][17] Afterwards, add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the crystals.[15][17]
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[16][17] No solubilization step is needed.
-
-
Data Acquisition:
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 9. Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 13. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF-1 transcription activity: HIF1A driven response in normoxia and in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for IOX4 in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IOX4, a potent prolyl hydroxylase (PHD) inhibitor, in preclinical mouse models of ischemic stroke. The information is intended to facilitate the design and execution of experiments aimed at evaluating the neuroprotective potential of this compound.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits. One of the key endogenous protective mechanisms against ischemic injury is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Under normal oxygen conditions, HIF-1α is rapidly degraded through a process initiated by prolyl hydroxylase domain (PHD) enzymes. In hypoxic or ischemic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in neuroprotection, angiogenesis, and metabolic adaptation.[3][4][5][6]
This compound is a potent and selective inhibitor of PHD2, a key enzyme responsible for HIF-1α degradation.[3] By inhibiting PHD2, this compound effectively stabilizes HIF-1α, mimicking the protective effects of hypoxia and offering a promising therapeutic strategy for ischemic stroke.[3][7] This document outlines the mechanism of action, experimental protocols, and relevant data for the application of this compound in mouse models of stroke.
Mechanism of Action of this compound in Ischemic Stroke
This compound exerts its neuroprotective effects by modulating the HIF-1α signaling pathway. Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. This compound, by inhibiting PHD2, prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α.[3] Stabilized HIF-1α then dimerizes with HIF-1β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of proteins involved in:
-
Angiogenesis and Vasodilation: Vascular Endothelial Growth Factor (VEGF) promotes the formation of new blood vessels, improving blood flow to the ischemic penumbra.[8]
-
Erythropoiesis: Erythropoietin (EPO) not only stimulates red blood cell production but also has direct neuroprotective effects.[8]
-
Glucose Metabolism: Upregulation of glucose transporters and glycolytic enzymes helps maintain energy production in the oxygen-deprived brain tissue.
-
Cell Survival and Apoptosis Inhibition: Activation of pro-survival pathways and inhibition of pro-apoptotic factors.[1]
The ability of this compound to penetrate the blood-brain barrier and induce HIF-1α in the brain makes it a valuable tool for investigating the therapeutic potential of HIF stabilization in stroke.[3][7]
Quantitative Data Summary
The following table summarizes key quantitative data for PHD inhibitors, including this compound and similar compounds, used in rodent models of stroke. This information can serve as a starting point for dose-response studies and experimental design.
| Compound | Animal Model | Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |
| This compound | Wild-type Mice | 17.5 - 70 mg/kg | Not Specified | 1 hour pre-analysis | Dose-dependent induction of HIF-1α and HIF-2α in the brain and liver. | [7] |
| IOX3 | C57/B6 Mice | 20 mg/kg | Not Specified | 24 hours prior to MCAO | Reduced infarct volume, improved neurological score, and decreased BBB disruption. | [9][10][11] |
| IOX3 | C57/B6 Mice | 60 mg/kg | Not Specified | 24 hours prior to MCAO | No significant neuroprotection observed. | [9][10][11] |
| GSK360A | Sprague-Dawley Rats | 30 mg/kg | Oral (p.o.) | 18 and 5 hours prior to MCAO | Reduced neurological deficits, cognitive dysfunction, and brain infarction. | [12][13] |
| FG-4539 | Mice | 6, 20, 60 mg/kg | Intravenous (i.v.) | Immediately after MCAO | Dose-dependent decrease in infarct volume (36-59%). | [14] |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound in a mouse model of transient middle cerebral artery occlusion (MCAO), a commonly used model of focal ischemic stroke.[15][16][17]
Animal Model and Stroke Induction
-
Animal Strain: C57BL/6 mice (male, 8-12 weeks old) are commonly used due to their well-characterized cerebrovascular anatomy.[9][10]
-
Stroke Model: Transient Middle Cerebral Artery Occlusion (MCAO). This model involves the temporary occlusion of the MCA, followed by reperfusion, which mimics the clinical scenario of thrombolysis.[15][16][17]
-
Surgical Procedure: Anesthesia is induced and maintained (e.g., with isoflurane). A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.[17]
-
Occlusion Duration: A 45-60 minute occlusion is typical to produce a reproducible infarct.[9][10][17]
-
Reperfusion: After the desired occlusion period, the filament is withdrawn to allow for reperfusion.
-
Confirmation of Ischemia: Cerebral blood flow can be monitored using Laser Doppler Flowmetry (LDF) to confirm successful occlusion and reperfusion.[18]
-
This compound Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. A common vehicle is a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage: Based on preliminary data, a starting dose range of 20-40 mg/kg can be considered. Dose-response studies are recommended to determine the optimal effective dose.[7][9][10]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for systemic administration. Oral gavage (p.o.) may also be an option depending on the formulation and experimental goals.
-
Timing of Administration:
-
Pre-treatment: Administer this compound at a specific time point (e.g., 2, 6, or 24 hours) before MCAO to investigate its preconditioning and neuroprotective effects.[9][10]
-
Post-treatment: Administer this compound at various time points after the onset of reperfusion (e.g., 1, 3, or 6 hours) to evaluate its therapeutic window.
-
Assessment of Neurological Deficits
-
Neurological Scoring: A standardized neurological scoring system should be used to assess motor and sensory deficits at different time points (e.g., 24, 48, and 72 hours) after MCAO. A common scale ranges from 0 (no deficit) to 5 (severe deficit).
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure forelimb muscle strength.
-
Adhesive Removal Test: To evaluate sensorimotor neglect.
-
Histological and Molecular Analysis
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-MCAO), animals are euthanized, and brains are collected. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white) and the viable tissue (which appears red). The infarct volume is then calculated.
-
Immunohistochemistry/Immunofluorescence: Brain sections can be stained for various markers:
-
HIF-1α: To confirm the stabilization and nuclear translocation of HIF-1α in the peri-infarct region.
-
NeuN: A marker for mature neurons to assess neuronal loss.
-
GFAP: A marker for astrocytes to evaluate astrogliosis.
-
Iba1: A marker for microglia to assess neuroinflammation.
-
VEGF: To examine the extent of angiogenesis.
-
-
Western Blotting and qPCR: Brain tissue from the ischemic hemisphere can be homogenized to quantify the protein and mRNA levels of HIF-1α and its downstream target genes (e.g., VEGF, EPO, GLUT1).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. HIF-1α in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF‑1α in cerebral ischemia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Hypoxia-inducible factor prolyl hydroxylase inhibition: robust new target or another big bust for stroke therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hypoxia-Inducible Factor (HIF) in Ischemic Stroke and Neurodegenerative Disease [frontiersin.org]
- 6. Hypoxia Inducible Factor-1: Its Potential Role In Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biological Functions and Regulatory Mechanisms of Hypoxia-Inducible Factor-1α in Ischemic Stroke [frontiersin.org]
- 9. HIF prolyl hydroxylase inhibition prior to transient focal cerebral ischaemia is neuroprotective in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIF prolyl hydroxylase inhibition prior to transient focal cerebral ischaemia is neuroprotective in mice — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The prolyl 4-hydroxylase inhibitor GSK360A decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The prolyl 4-hydroxylase inhibitor GSK360A decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. en-journal.org [en-journal.org]
- 16. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for IOX4 Dosage and Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOX4 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2), with an IC50 of 1.6 nM.[1] By inhibiting PHD2, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization, accumulation, and subsequent activation of hypoxia-responsive genes. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the HIF pathway in various contexts, including ischemia, anemia, and cancer. Notably, this compound has been shown to be active in vivo, inducing HIF-α in mice, with a marked induction in brain tissue, suggesting its ability to cross the blood-brain barrier.[1][2]
These application notes provide a comprehensive overview of the in vivo use of this compound, including dosage, administration routes, and detailed experimental protocols to guide researchers in their study design.
Data Presentation
In Vivo Efficacy of this compound in Mice
| Animal Model | This compound Dosage | Administration Route | Frequency | Key Findings | Reference |
| Wild-type C57BL/6 Mice | 35 mg/kg | Intraperitoneal (IP) | Single dose | Induction of HIF-1α and HIF-2α in liver, brain, kidney, and heart after 1 hour. | Chan et al., 2015[2][3][4] |
| Wild-type C57BL/6 Mice | 17.5 - 70 mg/kg | Intraperitoneal (IP) | Single dose | Dose-dependent induction of HIF-1α and HIF-2α in the liver and brain after 1 hour. | Chan et al., 2015[3][4] |
Signaling Pathway
Under normoxic conditions, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. This compound acts as a selective inhibitor of PHD2, preventing this hydroxylation. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This active HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and glycolysis, which are crucial for adaptation to hypoxic conditions.
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and target gene transcription.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound as a suspension for intraperitoneal injection in mice. This formulation is based on common vehicles used for poorly soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[5] Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the vehicle solution.
-
In a sterile tube, combine the vehicle components in the following order, vortexing after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
-
Prepare the final dosing solution.
-
For a final concentration of 2.5 mg/mL, add 1 part of the this compound stock solution (from step 1) to 9 parts of the vehicle solution (from step 2).[5] For example, to prepare 1 mL of the final solution, add 100 µL of 25 mg/mL this compound stock to 900 µL of the vehicle.
-
Vortex the final solution vigorously to form a homogenous suspension.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid in creating a uniform suspension.[5]
-
Note: It is recommended to prepare the working solution fresh on the day of use.[5]
-
Protocol 2: In Vivo Administration of this compound in Mice
This protocol outlines the procedure for intraperitoneal (IP) injection of this compound in mice to study the induction of HIF-α.
Materials:
-
Prepared this compound dosing solution (from Protocol 1)
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Dosing Calculation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of the experiment to calculate the precise injection volume.
-
The recommended dose of this compound is 35 mg/kg for significant HIF-α induction.[3][4] A dose range of 17.5 to 70 mg/kg can be used for dose-response studies.[3][4]
-
Calculate the injection volume based on the concentration of the dosing solution (e.g., 2.5 mg/mL from Protocol 1) and the individual mouse's weight.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound suspension.
-
-
Post-injection Monitoring and Tissue Collection:
-
Monitor the animals for any adverse reactions.
-
For studying acute HIF-α induction, tissues can be harvested 1-2.5 hours post-injection.[2]
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Immediately collect tissues of interest (e.g., liver, brain, kidney, heart) and flash-freeze them in liquid nitrogen or place them in an appropriate buffer for protein extraction.
-
Protocol 3: Assessment of HIF-1α Induction by Western Blot
This protocol provides a general workflow for detecting the stabilization of HIF-1α in tissue lysates from this compound-treated mice.
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow Diagram:
Caption: Workflow for assessing HIF-1α protein levels by Western blot.
Procedure:
-
Protein Extraction: Homogenize the frozen tissue samples in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of HIF-1α protein. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Conclusion
This compound is a valuable chemical probe for the in vivo investigation of the HIF signaling pathway. The provided protocols offer a framework for its preparation, administration in mice, and the subsequent analysis of its biological effects. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. Careful consideration of dosage, vehicle formulation, and analytical methods will ensure robust and reproducible results in elucidating the multifaceted roles of HIF in health and disease.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Western Blot Analysis of HIF-1α Following IOX4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and semi-quantitative analysis of Hypoxia-Inducible Factor-1α (HIF-1α) by Western blot in cultured cells following treatment with IOX4. HIF-1α is a master transcriptional regulator of the cellular response to hypoxia, and its stability is tightly controlled by prolyl hydroxylase domain (PHD) enzymes. This compound is a potent inhibitor of PHD2, leading to the stabilization and accumulation of HIF-1α under normoxic conditions.[1] Due to the inherent instability of HIF-1α in the presence of oxygen, specific considerations in sample preparation and handling are critical for successful detection. This application note outlines a detailed methodology for cell culture, this compound treatment, protein extraction, and immunoblotting to accurately assess the effect of this compound on HIF-1α stabilization.
Introduction to the HIF-1α Signaling Pathway and this compound Mechanism of Action
Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The stability of the HIF-1α subunit is the primary point of regulation for HIF-1 activity.
Under Normoxic Conditions: In the presence of sufficient oxygen, PHD enzymes utilize O₂ to hydroxylate specific proline residues on HIF-1α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then targets HIF-1α for polyubiquitination and subsequent rapid degradation by the proteasome. Consequently, HIF-1α protein levels are typically very low or undetectable in well-oxygenated cells.[2][3]
Under Hypoxic Conditions or with this compound Treatment: In low oxygen environments, PHD enzyme activity is inhibited, preventing HIF-1α hydroxylation and degradation. Similarly, this compound, as a potent and selective PHD2 inhibitor, mimics a hypoxic state by blocking the hydroxylation of HIF-1α even in the presence of oxygen.[1][4] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β, binds to hypoxia-response elements (HREs) on target genes, and recruits coactivators to initiate the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-1α Signaling Pathway Regulation by Oxygen and this compound.
Caption: Experimental Workflow for HIF-1α Western Blot Analysis.
Experimental Protocols
This protocol is optimized for cultured mammalian cells. Adherence to the specified conditions, especially during sample preparation, is critical for the successful detection of the labile HIF-1α protein.
Materials and Reagents:
-
Cell Lines: HeLa, Hep3B, MCF-7, or other cell lines of interest.
-
Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound: Prepare stock solutions in DMSO.[1]
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., cOmplete™, PhosSTOP™).
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Primary Antibody: Validated anti-HIF-1α antibody (e.g., from Novus Biologicals, Cell Signaling Technology).[5][6]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH.
-
SDS-PAGE Gels: 8% polyacrylamide gels are recommended for the size of HIF-1α (~95-120 kDa).[7]
-
PVDF Membrane
-
Transfer Buffer
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Enhanced Chemiluminescence (ECL) Detection Reagent
Procedure:
-
Cell Culture and this compound Treatment:
-
Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
For a dose-response experiment , treat cells with increasing concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 25 µM) for a fixed time (e.g., 4-6 hours).
-
For a time-course experiment , treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 1, 3, 6, 10, 24 hours).[7]
-
Include a vehicle control (DMSO) for all experiments.
-
-
Protein Extraction (Critical Step):
-
Note: HIF-1α degrades within minutes in the presence of oxygen. All steps must be performed rapidly on ice or at 4°C.[8]
-
Immediately after treatment, place the culture dishes on a bed of ice.
-
Aspirate the culture medium and quickly wash the cells once with ice-cold PBS.
-
Aspirate the PBS and immediately add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Quickly scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
-
-
Western Blotting:
-
Prepare protein samples by adding 4x Laemmli sample buffer to the desired amount of protein (typically 20-50 µg per lane) and boil at 95-100°C for 5-10 minutes.[7][9]
-
Load the denatured samples onto an 8% SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Confirm efficient transfer by staining the membrane with Ponceau S.[9]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HIF-1α antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin, 1:5000) to ensure equal protein loading.
-
Data Presentation and Interpretation
The primary output is an image of the Western blot showing bands corresponding to HIF-1α (typically observed between 95-120 kDa, depending on post-translational modifications) and the loading control.[9] Quantitative analysis should be performed by measuring the band intensity (densitometry) using software such as ImageJ. The HIF-1α band intensity should be normalized to the corresponding loading control band intensity.
Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent increase in the HIF-1α protein signal compared to the vehicle-treated control cells.
Table 1: Representative Dose-Dependent Effect of this compound on HIF-1α Protein Expression in HeLa Cells (6-hour treatment)
| This compound Concentration (µM) | Relative HIF-1α Band Intensity (Normalized to β-actin) | Fold Change vs. Control |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 3.5 | 3.5 |
| 2.5 | 8.2 | 8.2 |
| 5 | 15.6 | 15.6 |
| 10 | 22.1 | 22.1 |
| 25 | 21.5 | 21.5 |
Note: Data are illustrative, based on qualitative observations from published immunoblots, and intended to represent expected trends. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Representative Time-Course of HIF-1α Stabilization by this compound (10 µM) in Hep3B Cells
| Treatment Time (hours) | Relative HIF-1α Band Intensity (Normalized to β-actin) | Fold Change vs. Time 0 |
| 0 | 1.0 | 1.0 |
| 1 | 6.8 | 6.8 |
| 3 | 18.5 | 18.5 |
| 6 | 25.3 | 25.3 |
| 10 | 23.1 | 23.1 |
| 24 | 15.7 | 15.7 |
Note: Data are illustrative, based on qualitative observations from published immunoblots, and intended to represent expected trends. A peak in HIF-1α levels is often observed between 3-10 hours, followed by a decline, which may be due to negative feedback mechanisms.[7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No HIF-1α band detected | - HIF-1α degradation during sample prep.- Insufficient this compound concentration or time.- Poor antibody performance. | - Work faster and keep samples on ice at all times.- Use fresh lysis buffer with inhibitors.- Optimize this compound dose and time-course.- Use a validated positive control (e.g., CoCl₂-treated lysate).- Use a new or different validated antibody. |
| Weak HIF-1α signal | - Low protein load.- Inefficient transfer.- Suboptimal antibody dilution. | - Load more protein (up to 50 µg).- Consider using nuclear extracts.- Verify transfer with Ponceau S stain.- Optimize primary antibody concentration and incubate overnight at 4°C. |
| High background on the blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5-2 hours.- Use 5% BSA instead of milk if necessary.- Titrate primary and secondary antibodies.- Increase the number and duration of TBST washes. |
| Multiple bands or unexpected size | - HIF-1α degradation products.- Post-translational modifications.- Non-specific antibody binding. | - Degraded HIF-1α can appear at 40-80 kDa. Improve sample prep speed.- Modified HIF-1α can run up to 120 kDa.[9]- Run positive and negative controls to confirm band identity. |
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: IOX4 in Combination Cancer Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IOX4 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2), with an IC50 of 1.6 nM.[1] By inhibiting PHD2, this compound prevents the degradation of the HIF-1α subunit, leading to its stabilization and accumulation, thereby activating downstream HIF-1 target genes.[1] This mimics a hypoxic response at the cellular level. While the role of HIF-1α in cancer is complex and can be context-dependent, targeting the HIF pathway is a promising therapeutic strategy.
These application notes provide a framework for investigating the potential synergistic or additive effects of this compound in combination with other established cancer therapies. The proposed combinations are based on the mechanistic rationale of leveraging this compound-induced HIF-1α stabilization to enhance the efficacy of chemotherapy, radiotherapy, PARP inhibitors, and immunotherapy. It is important to note that preclinical and clinical data on this compound in combination therapies are currently limited; therefore, the following protocols are intended to serve as a guide for researchers to explore these novel therapeutic strategies.
Mechanism of Action: this compound and HIF-1α Stabilization
Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound, by inhibiting PHD2, prevents this hydroxylation, causing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, glucose metabolism, cell survival, and DNA damage repair.
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and target gene transcription.
This compound in Combination with Chemotherapy
Rationale
The tumor microenvironment is often hypoxic, which can contribute to chemoresistance. While HIF-1α is generally associated with resistance, some studies with other PHD inhibitors suggest that their administration can normalize tumor vasculature, improving drug delivery and potentially sensitizing cancer cells to chemotherapy.[1] For instance, the PHD inhibitor Molidustat, in combination with gemcitabine, has shown enhanced anti-tumor effects in a breast cancer model.[1]
Quantitative Data Summary
Direct quantitative data for this compound in combination with chemotherapy is not yet available. The following table presents hypothetical data based on expected synergistic effects for illustrative purposes. Researchers should generate their own data following the provided protocols.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| MDA-MB-231 | Doxorubicin | 1.5 | - |
| This compound | 25 | - | |
| Doxorubicin + this compound (10 µM) | 0.6 | < 1 (Synergy) | |
| A549 | Cisplatin | 8.0 | - |
| This compound | 30 | - | |
| Cisplatin + this compound (15 µM) | 3.5 | < 1 (Synergy) |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Culture human breast cancer (MDA-MB-231) or lung cancer (A549) cells in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) in DMSO.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the chemotherapeutic agent alone, this compound alone, and a combination of both at a constant ratio.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using an MTT or similar assay.
-
Data Analysis: Calculate IC50 values for each treatment and determine the Combination Index (CI) using software like CompuSyn.
Caption: Workflow for in vitro assessment of this compound and chemotherapy synergy.
This compound in Combination with Radiotherapy
Rationale
Hypoxia is a major cause of radioresistance. While HIF-1α stabilization is generally linked to radioresistance, some preclinical studies with PHD inhibitors have shown a protective effect on normal tissues against radiation-induced damage, which could potentially widen the therapeutic window of radiotherapy.[2][3] For example, the PHD inhibitor DMOG has been shown to mitigate and protect against radiation-induced gastrointestinal toxicity.[2][3]
Quantitative Data Summary
Quantitative data for this compound in combination with radiotherapy is not currently available. The table below illustrates the type of data that could be generated from a clonogenic survival assay.
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) |
| HCT116 | Radiation Alone | 0.65 |
| Radiation + this compound (10 µM) | 0.50 |
Experimental Protocols
Clonogenic Survival Assay
-
Cell Culture: Culture human colon cancer cells (HCT116).
-
Treatment: Treat cells with this compound (or vehicle control) for 24 hours prior to irradiation.
-
Irradiation: Irradiate cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Plating: Plate a known number of cells into 6-well plates and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet and count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and generate survival curves.
This compound in Combination with PARP Inhibitors
Rationale
There is a growing body of evidence for the interplay between hypoxia, HIF-1α, and the DNA Damage Response (DDR) pathway. While a direct synergistic link between a HIF stabilizer like this compound and PARP inhibitors has not been established, it is a rational combination to explore, particularly in tumors with underlying DDR deficiencies. Combining PARP inhibitors with agents that modulate the tumor microenvironment is an active area of research.[4][5][6]
Quantitative Data Summary
Preclinical data for this compound in combination with PARP inhibitors is not available. The following table provides a template for presenting such data.
| Cell Line | Treatment | % Apoptosis (Annexin V/PI) |
| OVCAR-3 | Olaparib (5 µM) | 15% |
| This compound (20 µM) | 5% | |
| Olaparib (5 µM) + this compound (20 µM) | 35% |
Experimental Protocols
In Vitro Apoptosis Assay
-
Cell Culture: Culture human ovarian cancer cells (OVCAR-3).
-
Treatment: Treat cells with a PARP inhibitor (e.g., Olaparib), this compound, or the combination for 48 hours.
-
Apoptosis Staining: Stain cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
Data Analysis: Compare the percentage of apoptosis in combination-treated cells to single-agent and control groups.
This compound in Combination with Immunotherapy
Rationale
The tumor microenvironment is often immunosuppressive. Hypoxia and HIF-1α can have complex, dual roles in regulating immune responses. While chronic hypoxia is often associated with immune evasion, modulating the hypoxic state with a PHD inhibitor could potentially alter the tumor immune landscape. This could involve changes in the expression of immune checkpoint molecules or the infiltration and function of immune cells, potentially synergizing with immune checkpoint inhibitors (ICIs).
Experimental Protocols
In Vivo Tumor Growth Study
-
Animal Model: Use a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).
-
Tumor Inoculation: Subcutaneously inoculate mice with tumor cells.
-
Treatment Groups: Once tumors are established, randomize mice into four groups: Vehicle control, this compound, anti-PD-1 antibody, and this compound + anti-PD-1 antibody.
-
Dosing: Administer this compound (e.g., daily via oral gavage) and the anti-PD-1 antibody (e.g., twice weekly via intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, harvest tumors for analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry for immune markers).
-
Data Analysis: Compare tumor growth curves between the different treatment groups.
Caption: this compound may modulate the TME to enhance immunotherapy efficacy.
Conclusion
This compound presents an intriguing tool for modulating the HIF pathway in cancer research. The combination strategies outlined in these application notes are based on sound scientific rationale but require thorough preclinical investigation. The provided protocols offer a starting point for researchers to explore the potential of this compound to enhance the efficacy of existing cancer therapies. Careful experimental design and data analysis will be crucial to elucidating the therapeutic potential of these novel combinations.
References
- 1. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHD Inhibition Mitigates and Protects Against Radiation-Induced Gastrointestinal Toxicity via HIF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHD inhibition mitigates and protects against radiation-induced gastrointestinal toxicity via HIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 5. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
Application Notes: RT-qPCR Analysis of Hypoxia-Inducible Factor (HIF) Target Genes Following Treatment with IOX4
Introduction
The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia).[1] The key regulatory component is the HIF-α subunit, whose stability is controlled by a class of enzymes known as HIF prolyl-hydroxylases (PHDs).[2][3] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[4]
IOX4 is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2), a key enzyme responsible for HIF-α degradation.[2][5][6] By competing with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2, this compound effectively prevents the hydroxylation of HIF-α.[5][7] This inhibition leads to the stabilization and accumulation of HIF-α, even under normoxic conditions.[8] The stabilized HIF-α subunit then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[3][9]
The activation of this pathway induces the expression of a wide array of genes involved in critical adaptive processes such as angiogenesis, erythropoiesis, and anaerobic metabolism.[1][3] Key HIF target genes include Vascular Endothelial Growth Factor A (VEGFA), Erythropoietin (EPO), Glucose Transporter 1 (GLUT1, also known as SLC2A1), Lactate Dehydrogenase A (LDHA), and Adrenomedullin (ADM).[1][7]
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[10][11] It is the gold standard for quantifying changes in mRNA abundance, making it the ideal method to analyze the transcriptional effects of HIF pathway activation by this compound.[12][13] These application notes provide a detailed protocol for treating cultured cells with this compound and subsequently analyzing the expression of HIF target genes using RT-qPCR.
HIF-1α Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical HIF-1α signaling pathway under normoxic conditions and the mechanism of action for the PHD2 inhibitor, this compound.
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the RT-qPCR analysis of HIF target genes after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating a mammalian cell line with this compound. Cell lines such as MCF-7, Hep3B, or U2OS have been shown to respond to this compound treatment.[2][8]
Materials:
-
Mammalian cell line of interest (e.g., Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell culture plates (6-well format recommended for RNA isolation)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Culture cells to ~70-80% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density that will ensure they reach 70-90% confluency on the day of treatment. Allow cells to adhere and grow overnight.[14]
-
This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) in sterile DMSO.[6][15] Vortex to ensure complete dissolution. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).[5]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration this compound treatment.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 6 to 24 hours) in a humidified incubator at 37°C with 5% CO₂.[4]
-
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation and cDNA Synthesis
This protocol outlines the extraction of total RNA and its conversion to complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
Nuclease-free water
-
Reverse transcriptase enzyme
-
dNTPs
-
Oligo(dT) or random primers
-
RNase inhibitor
Procedure:
-
RNA Isolation: Lyse the cells directly in the 6-well plate according to the manufacturer's protocol of your chosen RNA extraction kit.
-
DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column DNase digestion (if using a kit) or a DNase treatment of the purified RNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel.
-
cDNA Synthesis:
-
In a nuclease-free tube, combine 1-2 µg of total RNA, oligo(dT) or random primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature secondary RNA structures, then place on ice.
-
Prepare a master mix containing reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's instructions (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).[16]
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.[16]
-
Protocol 3: RT-qPCR for HIF Target Gene Expression
This protocol describes the setup for quantifying the relative expression of HIF target genes.
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix or TaqMan probes
-
Nuclease-free water
-
Forward and reverse primers for target and reference genes (see Table 1)
-
qPCR-compatible plates/tubes
-
Real-time PCR detection system
Procedure:
-
qPCR Reaction Setup:
-
In a qPCR tube/plate, prepare the reaction mix for each sample in triplicate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution)
-
6 µL Nuclease-free water
-
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Include a minus-reverse transcriptase (-RT) control from the cDNA synthesis step to check for genomic DNA contamination.[13]
-
-
Thermocycling: Perform the qPCR using a standard three-step cycling protocol (example below). Optimization may be required depending on the primers and instrument.
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: (For SYBR Green) 95°C for 15s, 60°C for 1 min, followed by a ramp to 95°C to check for primer-dimers and reaction specificity.
-
-
Data Collection: The instrument will record the fluorescence at each cycle. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (Cq), also known as the Threshold Cycle (Ct).
Experimental Workflow
The diagram below summarizes the key steps from cell treatment to data analysis.
Caption: Workflow for RT-qPCR analysis of HIF target genes after this compound treatment.
Data Analysis and Presentation
Relative Quantification (ΔΔCt Method)
The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method, which normalizes the target gene expression to a stably expressed reference (housekeeping) gene.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the reference gene for each sample.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)
-
-
Calculate Fold Change: Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
Caption: Logical flow of the ΔΔCt method for relative gene expression analysis.
Data Presentation
Quantitative results should be summarized in a clear and structured table.
Table 1: Example Primer Sequences for Human HIF Target and Reference Genes
| Gene Name | Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Vascular Endothelial Growth Factor A | VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| Lactate Dehydrogenase A | LDHA | ATGGCAACTCTAAAGGATCAGC | CCTCCAGGCCCATTTTCTTC |
| Adrenomedullin | ADM | TCGGATAGCAACCACTGCAG | TGTTCATGCTCTGGCCTTGG |
| N-Myc Downstream Regulated 1 | NDRG1 | ATGGTCCTCAGCAGCATCCT | TCCACACAGTGTTGGCATCA |
| Beta-Actin | ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Table 2: Example Results of HIF Target Gene Expression after this compound Treatment
| Treatment | Target Gene | Avg. Ct (Target) | Avg. Ct (ACTB) | ΔCt | ΔΔCt | Fold Change (2⁻ΔΔCt) |
| Vehicle (DMSO) | VEGFA | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| This compound (10 µM) | VEGFA | 22.4 | 18.1 | 4.3 | -2.0 | 4.0 |
| This compound (50 µM) | VEGFA | 21.0 | 18.3 | 2.7 | -3.6 | 12.1 |
| Vehicle (DMSO) | LDHA | 21.8 | 18.2 | 3.6 | 0.0 | 1.0 |
| This compound (10 µM) | LDHA | 20.7 | 18.1 | 2.6 | -1.0 | 2.0 |
| This compound (50 µM) | LDHA | 19.9 | 18.3 | 1.6 | -2.0 | 4.0 |
This table presents hypothetical data for illustrative purposes.
References
- 1. anygenes.com [anygenes.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 13. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IOX4-Mediated HIF-1α Induction
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inducing Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization using the prolyl hydroxylase inhibitor, IOX4. This document provides a structured approach to troubleshooting, including frequently asked questions, detailed protocols, and visual aids to diagnose and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: How is this compound supposed to induce HIF-1α stabilization?
A1: Under normal oxygen conditions (normoxia), HIF-1α is constantly produced but rapidly targeted for destruction. Enzymes called Prolyl Hydroxylase Domain proteins (PHDs), particularly PHD2, add hydroxyl groups to specific proline residues on the HIF-1α subunit.[1][2] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-1α for degradation by the proteasome.[3][4][5] this compound is a potent and selective inhibitor of PHD2.[6][7][8] By binding to the active site of PHD2, this compound prevents the initial hydroxylation step, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus to activate target genes.[2][9]
Q2: What is a typical effective concentration and incubation time for this compound?
A2: The effective concentration (EC50) of this compound for HIF-1α induction varies significantly depending on the cell line and experimental duration. While this compound has a very low nanomolar IC50 against the isolated PHD2 enzyme (1.6 nM), higher micromolar concentrations are typically required in cell-based assays.[6][9] A 5-hour treatment is a common starting point for incubation time.[10] It is crucial to perform a dose-response and time-course experiment for your specific cell line.[11][12]
Q3: My cells are not showing HIF-1α induction after this compound treatment. What are the most common reasons?
A3: The lack of HIF-1α induction can typically be traced to one of three areas:
-
Suboptimal Experimental Conditions: This includes incorrect inhibitor concentration, insufficient incubation time, degradation of the this compound compound, or inappropriate cell culture conditions.[11][13]
-
Problems with Protein Detection: HIF-1α is a notoriously difficult protein to detect due to its extremely short half-life (less than 5-8 minutes in normoxia).[2][13] Issues often arise from sample preparation, protein extraction techniques, or the Western blot protocol itself.[14]
-
Cell Line-Specific Characteristics: The genetic makeup of your cell line, such as the status of the VHL protein, is a critical factor.[1][15]
Q4: Could my cell line be inherently resistant to this compound's effects?
A4: Yes, this is possible. The most critical factor is the status of the von Hippel-Lindau (VHL) protein. The entire degradation pathway that this compound blocks is dependent on functional VHL.[5] If your cell line is VHL-deficient (e.g., RCC4 cells), HIF-1α is already constitutively stabilized, and you will not observe a further inductive effect from this compound.[15] Always verify that your cell line is VHL-competent if the goal is to induce HIF-1α from a low baseline.
Quantitative Data Summary
The half-maximal effective concentration (EC50) for this compound-mediated HIF-1α induction can differ between cell lines and published studies. The table below summarizes reported values, highlighting the need for empirical optimization.
| Cell Line | Treatment Time | Reported EC50 (µM) | Source |
| MCF-7 | 5 hours | 11.7 | [6] |
| Hep3B | 5 hours | 11.1 | [6] |
| U2OS | 5 hours | 5.6 | [6] |
| HeLa | Not Specified | Activity observed at ≥ 1 µM | [6] |
Visual Diagrams and Pathways
Signaling Pathway of HIF-1α Regulation
Caption: The HIF-1α degradation pathway under normoxia and its inhibition by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of this compound-induced HIF-1α.
Detailed Troubleshooting Guide
Problem Area 1: Experimental Conditions
-
Issue: Incorrect Inhibitor Concentration or Incubation Time
-
Cause: The EC50 of this compound is highly cell-line dependent. A concentration that works in one line may be ineffective in another. Similarly, HIF-1α accumulation is transient, and the optimal time point may have been missed.
-
Solution:
-
Perform a Dose-Response Experiment: Treat your cells with a wide range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for a fixed time (e.g., 5 hours).[6][9]
-
Perform a Time-Course Experiment: Use an effective concentration determined from your dose-response and treat cells for various durations (e.g., 2, 4, 8, 16, 24 hours).[11]
-
-
-
Issue: Inhibitor Integrity and Solubility
-
Cause: this compound powder or stock solutions may have degraded due to improper storage (exposure to light, moisture, or incorrect temperature) or multiple freeze-thaw cycles.[7][9][13] this compound is also insoluble in water and must be dissolved in a solvent like DMSO.[7]
-
Solution:
-
Purchase Fresh Compound: If in doubt, obtain a new vial of this compound.
-
Proper Storage: Store powdered this compound at -20°C for up to 3 years and DMSO stock solutions at -80°C for up to 1 year.[7] Aliquot stock solutions to minimize freeze-thaw cycles.
-
Use Freshly Prepared Solutions: Prepare working dilutions from your stock immediately before each experiment.[11]
-
Check Solvent Concentration: Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%). Include a vehicle-only (DMSO) control in all experiments.
-
-
-
Issue: Cell Culture Conditions
-
Cause: High cell density can lead to localized, confounding hypoxia, elevating baseline HIF-1α levels and masking the effect of this compound.[13]
-
Solution:
-
Consistent Plating: Plate cells at a consistent, sub-confluent density for all experiments.
-
Media Check: Ensure media is fresh and that components do not interfere with this compound activity.
-
-
Problem Area 2: HIF-1α Detection by Western Blot
-
Issue: Rapid Protein Degradation During Sample Prep
-
Cause: HIF-1α has a half-life of under 5 minutes in the presence of oxygen.[2] If cells are not lysed quickly after treatment, any stabilized protein will be rapidly degraded before you can analyze it.
-
Solution:
-
Work Quickly and on Ice: Minimize the time between removing cells from the incubator and adding lysis buffer. Keep all buffers and samples on ice.
-
Use Protease and Proteasome Inhibitors: Your lysis buffer must be supplemented with a cocktail of protease inhibitors and, crucially, a proteasome inhibitor (e.g., MG132) to prevent HIF-1α degradation post-lysis.[13]
-
Direct Lysis in Sample Buffer: For fastest results, wash cells once with ice-cold PBS and lyse them directly in Laemmli sample buffer.[14] Immediately boil the samples to denature all enzymes.
-
-
-
Issue: Incorrect Cellular Fraction Analyzed
-
Cause: Stabilized HIF-1α is transcriptionally active in the nucleus. Using whole-cell lysates can dilute the nuclear signal, making it difficult to detect.
-
Solution:
-
Perform Nuclear Extraction: Use a nuclear/cytoplasmic fractionation kit or protocol to enrich for the nuclear fraction where HIF-1α is expected to accumulate.[14]
-
-
-
Issue: Lack of Appropriate Controls
-
Cause: Without proper controls, it is impossible to determine if the issue lies with the this compound treatment or the detection method itself.
-
Solution:
-
Negative Control: Always include a vehicle-only (e.g., DMSO) treated sample.
-
Positive Control: This is critical. Treat a parallel sample with a known HIF-1α inducer like cobalt chloride (CoCl2, e.g., 100 µM) or desferrioxamine (DFO), or place cells in a hypoxic chamber (1% O2).[13][14][16] If you cannot detect HIF-1α in the positive control, the problem is with your sample preparation or Western blot technique, not the this compound.
-
-
Detailed Experimental Protocols
Protocol 1: this compound Treatment and Nuclear Protein Extraction
This protocol provides a framework for treating cells with this compound and preparing nuclear extracts for Western blotting.
-
Cell Seeding: a. Plate your VHL-competent cell line (e.g., U2OS, MCF-7) in 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. b. On the day of the experiment, dilute the this compound stock in fresh culture medium to your desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). c. Include a vehicle control (DMSO only) and a positive control (e.g., 100 µM CoCl2). d. Aspirate the old medium from the cells and replace it with the treatment media. e. Incubate for the desired time (e.g., 5 hours) at 37°C and 5% CO₂.
-
Nuclear Protein Extraction: [13] a. Work quickly on ice from this point forward. b. Aspirate media and wash cells twice with 5 mL of ice-cold PBS. c. Add 1 mL of ice-cold hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with fresh protease/proteasome inhibitors) and scrape the cells. d. Transfer the cell suspension to a pre-chilled microfuge tube and incubate on ice for 15 minutes. e. Centrifuge at 1,000 x g for 5 minutes at 4°C. f. Carefully remove the supernatant (cytosolic fraction). Resuspend the nuclear pellet in 50-100 µL of ice-cold high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% Glycerol, with fresh inhibitors). g. Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, vortexing every 10 minutes. h. Centrifuge at 20,000 x g for 15 minutes at 4°C. i. Transfer the supernatant, which contains the nuclear proteins, to a new pre-chilled tube. Determine protein concentration using a BCA assay.
Protocol 2: Western Blotting for HIF-1α Detection
This protocol assumes nuclear extracts have been prepared.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmbreports.org [bmbreports.org]
- 4. pnas.org [pnas.org]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. selleckchem.com [selleckchem.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IOX4 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing IOX4 in in vitro studies. This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2), leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of cellular responses to low oxygen. This guide will help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Egl-Nine Homolog 2 (EGLN2), also known as Prolyl Hydroxylase Domain-containing protein 2 (PHD2). Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. This compound competitively binds to the 2-oxoglutarate (2OG) binding site of PHD2, preventing the hydroxylation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical starting concentration for this compound in cell culture experiments ranges from 1 µM to 50 µM. The optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment. It is recommended to start with a broad range of concentrations and assess HIF-1α stabilization via Western blot to identify the lowest effective concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Due to the hygroscopic nature of DMSO, it is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into pre-warmed (37°C) cell culture medium to minimize precipitation.[1] The final DMSO concentration in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How long is this compound stable in cell culture medium?
A4: The stability of this compound in aqueous cell culture media at 37°C can be limited.[3] It is recommended to prepare fresh working solutions for each experiment and minimize the pre-incubation time of the compound in the media before adding it to the cells.[1] For long-term experiments, consider replenishing the media with freshly prepared this compound-containing medium at regular intervals to maintain a consistent effective concentration.[3]
Data Presentation
Table 1: Reported EC50 Values for this compound-Induced HIF-1α Stabilization
| Cell Line | EC50 for HIF-1α Induction (µM) | Incubation Time (hours) |
| MCF-7 | 114 | 5 |
| Hep3B | 86 | 5 |
| U2OS | 49.5 | 5 |
| Data sourced from MedChemExpress. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Detection
This protocol outlines the steps to detect the stabilization of HIF-1α in cell lysates following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 4-24 hours). A positive control, such as cells treated with CoCl₂ (100-150 µM) or desferrioxamine (DFO, 100-200 µM), or cells cultured under hypoxic conditions (1% O₂), should be included to confirm the ability of the cells to stabilize HIF-1α.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is for determining the cytotoxic effects of this compound on your cells of interest.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Mandatory Visualization
Caption: HIF-1α signaling pathway under normoxia and hypoxia/IOX4 treatment.
Caption: Troubleshooting workflow for this compound in vitro experiments.
Troubleshooting Guide
Issue 1: No or low HIF-1α induction observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the cell culture medium for any signs of precipitation after adding this compound.[1][4] If precipitation is observed, prepare fresh working solutions from your DMSO stock in pre-warmed (37°C) media. Consider performing a serial dilution to avoid shocking the compound into a fully aqueous environment too quickly. You may also need to lower the final concentration of this compound. |
| Sub-optimal Compound Concentration or Incubation Time | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for your specific cells. |
| Cell Line Unresponsiveness or Poor Health | Confirm that your cell line is capable of stabilizing HIF-1α by using a positive control such as cobalt chloride (CoCl₂, 100-150 µM), desferrioxamine (DFO, 100-200 µM), or by culturing the cells in a hypoxic chamber (1% O₂).[5] Also, ensure that your cells are healthy, within a low passage number, and free from contamination. |
| Ineffective Western Blotting | Ensure your Western blot protocol is optimized for HIF-1α detection. This includes using fresh lysis buffer with protease and phosphatase inhibitors, loading a sufficient amount of protein (at least 20-30 µg), using a validated primary antibody at the correct dilution, and ensuring efficient protein transfer. |
| Compound Degradation | This compound may degrade in aqueous solutions over time.[3] Always prepare fresh working solutions immediately before use. For longer experiments, consider replenishing the media with fresh this compound at regular intervals. |
Issue 2: Observed Cytotoxicity at Effective this compound Concentrations.
| Possible Cause | Recommended Solution |
| High this compound Concentration | Determine the cytotoxic profile of this compound in your cell line using an MTT or similar cell viability assay. Aim to use the lowest effective concentration of this compound that induces a robust HIF-1α signal while minimizing cell death. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to cells.[2] Remember to include a vehicle control with the same final DMSO concentration as your highest this compound dose. |
| Off-Target Effects | While this compound is a selective PHD2 inhibitor, off-target effects are always a possibility with small molecule inhibitors. If you suspect off-target effects are contributing to cytotoxicity, consider using a lower concentration of this compound, reducing the treatment duration, or using a structurally different PHD inhibitor as a control to see if the same cytotoxic effects are observed. |
Issue 3: Inconsistent Results Between Experiments.
| Possible Cause | Recommended Solution |
| Variability in Compound Preparation | Prepare a large batch of high-concentration stock solution in DMSO and aliquot it for single use to ensure consistency. Always use fresh, anhydrous DMSO. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Variability in Experimental Procedure | Standardize all experimental steps, including treatment times, washing steps, and reagent preparation. |
References
- 1. Pharmacological Inhibition of NOX4 Improves Mitochondrial Function and Survival in Human Beta-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
IOX4 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on IOX4 solubility challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7] this compound exhibits high solubility in DMSO, with concentrations ranging from 20 mg/mL to 83.33 mg/mL being reported.[3][6][7] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?
A2: This is a common phenomenon known as "solvent shock." this compound is a hydrophobic molecule with poor aqueous solubility.[4] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the drastic change in solvent polarity causes the compound to precipitate out of solution.
To prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% to avoid cytotoxic effects.[8]
-
Use a stepwise dilution method: First, create an intermediate dilution of your DMSO stock in a small volume of serum-containing medium or phosphate-buffered saline (PBS). The serum proteins can help to stabilize and solubilize the compound. Then, add this intermediate dilution to your final culture volume.[8][9]
-
Ensure rapid mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to promote rapid and even dispersion.[8][9]
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution, as temperature can affect solubility.[9][10]
Q3: I observe a precipitate in my this compound solution even after following the recommended protocol. What should I do?
A3: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2][6] Be cautious with heating, as excessive heat can degrade the compound. A brief period in a 37°C water bath with intermittent vortexing is often sufficient. If precipitation persists, it may indicate that the solution is supersaturated. In this case, it is recommended to prepare a fresh solution at a slightly lower concentration.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to store aliquots at -80°C for up to a year. For shorter-term storage, -20°C for up to six months is acceptable.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[4][5]
Q5: What are the recommended formulations for in vivo studies with this compound?
A5: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Commonly used vehicles include:
-
A suspension: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to create a suspension for oral or intraperitoneal injection.[1][2]
-
A clear solution: A solution can be prepared using 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[1][2]
It is recommended to prepare these formulations fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Poor quality or old DMSO. - Insufficient solvent volume. - Low temperature. | - Use fresh, anhydrous DMSO. - Ensure you are using the correct volume of DMSO to achieve a concentration within the reported solubility range. - Gently warm the solution to 37°C and/or sonicate. |
| Precipitation occurs immediately upon dilution in aqueous media. | - Solvent shock due to high hydrophobicity of this compound. - Final concentration exceeds aqueous solubility. - Cold media. | - Perform a stepwise dilution. - Reduce the final concentration of this compound. - Pre-warm the media to 37°C. - Increase mixing during dilution. |
| Precipitate forms in the culture plate during incubation. | - Evaporation of media leading to increased this compound concentration. - Interaction with components in the cell culture media. - Temperature fluctuations. | - Ensure proper sealing of culture plates to prevent evaporation. - Test the solubility of this compound in your specific cell culture medium. - Maintain a stable incubator temperature. |
| Inconsistent experimental results. | - Inaccurate concentration due to precipitation. - Degradation of this compound. | - Visually inspect solutions for any precipitate before use. - Prepare fresh solutions and avoid repeated freeze-thaw cycles. - If using a formulation with co-solvents, ensure they are thoroughly mixed. |
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [7] |
| 25 mg/mL | [3] | |
| 50 mg/mL | [1][2] | |
| 60 mg/mL | [4][5] | |
| 66 mg/mL | [11] | |
| 83.33 mg/mL | [6] | |
| DMF | 25 mg/mL | [3][7] |
| Ethanol | 1 mg/mL | [7] |
| 3 mg/mL | [4][11] | |
| ≤1 mg/mL | [3] | |
| Water | Insoluble | [4][11] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder. The molecular weight of this compound is 328.33 g/mol .[2]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.2833 mg of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate to aid dissolution.[1][6]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.[1][4]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Thaw a frozen aliquot of your 10 mM this compound DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a stepwise dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium, first dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed medium (intermediate dilution of 100 µM).
-
Add 1 mL of this intermediate dilution to the remaining 9 mL of pre-warmed medium while gently swirling the culture flask or plate. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Gently mix the final working solution before adding it to your cells.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2).[1][7][11][12] Under normoxic conditions, PHD enzymes hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. By inhibiting PHD2, this compound prevents this hydroxylation, causing HIF-α to stabilize and accumulate.[12][13] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.
Caption: this compound inhibits PHD2, leading to HIF-α stabilization and target gene transcription.
Caption: A workflow for troubleshooting common this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. adooq.com [adooq.com]
- 5. abmole.com [abmole.com]
- 6. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of IOX4 in research
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols for the use of IOX4, a potent prolyl hydroxylase domain 2 (PHD2) inhibitor. Our goal is to help you anticipate and address potential issues, particularly concerning off-target effects, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase 2 (PHD2), with an IC50 of 1.6 nM.[1][2] It functions by competing with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2.[1] This inhibition prevents the hydroxylation of proline residues on the HIF-α subunit, leading to its stabilization and accumulation. Under normal oxygen conditions, HIF-α is rapidly degraded, but in the presence of this compound, it can translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the stabilization of HIF-α, leading to the activation of the HIF-1 signaling pathway. This can result in a wide range of cellular responses, including the upregulation of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic adaptation to hypoxia.[3]
Q3: What is known about the off-target effects of this compound?
Q4: Does this compound inhibit other PHD isoforms?
A4: While this compound is most potent against PHD2, it is expected to inhibit other PHD isoforms (PHD1 and PHD3) due to the high degree of similarity in their catalytic domains.[3] The differential expression and subcellular localization of PHD isoforms may contribute to cell-type-specific responses to this compound.[5]
Troubleshooting Guide
Issue: Inconsistent or no induction of HIF-1α protein is observed after this compound treatment.
-
Question: Why am I not seeing HIF-1α stabilization with this compound?
-
Answer: There are several potential reasons for this observation:
-
Suboptimal Cell Lysis: HIF-1α is a notoriously unstable protein with a very short half-life. Ensure that cell lysis is performed rapidly on ice with a lysis buffer containing a cocktail of protease inhibitors.
-
Incorrect this compound Concentration: The effective concentration of this compound for HIF-1α induction can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Poor Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid precipitation and cytotoxicity. If precipitation is observed, consider pre-warming the media and using a stepwise dilution approach.
-
Cell Line Characteristics: Some cell lines may have very low basal expression of HIF-1α or a highly active degradation machinery that is more resistant to inhibition.
-
-
Issue: Unexpected cytotoxicity or changes in cell morphology are observed.
-
Question: Is the observed cell death or morphological change an off-target effect of this compound?
-
Answer: While this compound is generally considered selective, unexpected cellular responses could indicate off-target effects or cellular stress.
-
High Compound Concentration: High concentrations of this compound may lead to off-target activities or induce cellular stress pathways. Use the lowest effective concentration that elicits the desired on-target effect.
-
DMSO Toxicity: Ensure the final DMSO concentration is not toxic to your cells by running a vehicle control with the same amount of DMSO.
-
Induction of Apoptosis: Prolonged or excessive HIF-1α stabilization can, in some contexts, lead to apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3) to investigate this possibility.
-
Metabolic Stress: The metabolic reprogramming induced by HIF-1α activation can be stressful for some cell lines.
-
-
Issue: Variability in the expression of HIF target genes after this compound treatment.
-
Question: Why do I see inconsistent upregulation of HIF target genes with this compound?
-
Answer: The transcriptional response to HIF-1α stabilization is complex and can be influenced by several factors:
-
Cell-Type Specificity: The repertoire of HIF target genes and the magnitude of their induction can vary significantly between different cell types due to their unique epigenetic landscapes and transcription factor profiles.
-
Temporal Dynamics: The expression of different HIF target genes can be regulated with different kinetics. Perform a time-course experiment to identify the optimal time point for assessing the expression of your gene of interest.
-
Experimental Variability: Ensure consistency in cell density, this compound treatment duration, and RNA extraction procedures to minimize experimental noise.
-
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound Against 2-Oxoglutarate (2OG)-Dependent Dioxygenases
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. PHD2 | Reference |
| PHD2 | 1.6 | 1 | [2] |
| JMJD2A | >100,000 | >62,500 | [2] |
| JMJD2C | >100,000 | >62,500 | [2] |
| JMJD2E | >100,000 | >62,500 | [2] |
| FBXL11 | >100,000 | >62,500 | [2] |
| JARID1C | >100,000 | >62,500 | [2] |
| BBOX1 | >100,000 | >62,500 | [2] |
| FIH | >100,000 | >62,500 | [2] |
| FTO | >100,000 | >62,500 | [2] |
This table summarizes the high selectivity of this compound for its primary target, PHD2, over other tested 2OG-dependent dioxygenases.
Experimental Protocols
Protocol 1: Western Blotting for HIF-1α Detection
This protocol outlines the steps for detecting the accumulation of HIF-1α in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 4-8 hours).
-
-
Cell Lysis (on ice):
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an 8% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression
This protocol details the measurement of changes in the mRNA levels of HIF target genes following this compound treatment.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in the Western Blotting protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for your HIF target gene (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Mandatory Visualizations
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and target gene transcription.
Caption: Key steps for successful Western blot detection of HIF-1α after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zendy | AI-Powered Research Library [zendy.io]
Technical Support Center: IOX4 in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IOX4 in cell culture experiments, with a specific focus on addressing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Hypoxia-Inducible Factor Prolyl-Hydroxylase 2 (PHD2), with an IC50 of 1.6 nM.[1][2][3] It functions by competing with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD enzymes.[1] This inhibition leads to the stabilization and accumulation of Hypoxia-Inducible Factor-alpha (HIF-α), a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia).[3][4]
Q2: In which cell lines has this compound been shown to be effective at inducing HIF-1α?
A2: this compound has been demonstrated to induce HIF-1α in a variety of human cell lines, including MCF-7 (breast cancer), Hep3B (hepatocellular carcinoma), U2OS (osteosarcoma), HeLa (cervical cancer), and RCC4 (renal cell carcinoma).[3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] It is important to use fresh, anhydrous DMSO as moisture can affect the solubility of the compound.
Q4: At what concentrations does this compound typically induce HIF-1α?
A4: The effective concentration for HIF-1α induction is cell-line dependent. For example, after a 5-hour treatment, the EC50 values for HIF-1α induction were 11.7 µM in MCF-7 cells, 11.1 µM in Hep3B cells, and 5.6 µM in U2OS cells.[4] Noticeable induction of HIF-1α in HeLa cells has been observed at concentrations of 1 µM and higher.[4]
Q5: Is this compound known to have off-target effects?
A5: this compound is described as a highly selective PHD inhibitor.[4] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to monitor for unexpected cellular responses.
Troubleshooting Guide: this compound-Related Toxicity
This guide addresses common issues related to unexpected cytotoxicity or poor cell health during experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| High cell death at expected effective concentrations | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5% (v/v). Run a vehicle-only control to assess the impact of the solvent on cell viability. | |
| Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations, leading to direct physical damage to cells. | Visually inspect the culture medium under a microscope for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved before diluting it into the medium. Consider preparing fresh dilutions for each experiment. | |
| Reduced cell proliferation or changes in morphology | Prolonged Exposure: Continuous exposure to this compound, even at non-lethal concentrations, may affect cell proliferation rates or alter cellular morphology over time. | Consider shorter incubation times or intermittent treatment schedules. Monitor cell morphology daily and compare it to untreated and vehicle-treated controls. |
| HIF-1α Over-activation: While the intended effect, excessive or prolonged stabilization of HIF-1α can lead to the activation of pathways that may inhibit cell proliferation or induce other cellular stress responses in certain contexts. | Correlate the observed effects on proliferation with the levels of HIF-1α induction. It may be necessary to work within a specific "therapeutic window" of HIF-1α activation. | |
| Inconsistent or non-reproducible results | Stock Solution Degradation: Improper storage of the this compound stock solution can lead to its degradation and loss of potency or the formation of toxic byproducts. | Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Assay Interference: this compound may interfere with the reagents used in cell viability assays (e.g., MTT, WST-1), leading to inaccurate readings. | Run a cell-free control with this compound and the assay reagent to check for any direct chemical interaction that could lead to a false positive or false negative signal. |
Quantitative Data Summary
Table 1: In Vitro IC50 and EC50 Values for this compound
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (PHD2 Inhibition) | 1.6 nM | In vitro biochemical assay | [1][2][3] |
| EC50 (HIF-1α Induction) | 11.7 µM | MCF-7 cells (5 hr treatment) | [4] |
| EC50 (HIF-1α Induction) | 11.1 µM | Hep3B cells (5 hr treatment) | [4] |
| EC50 (HIF-1α Induction) | 5.6 µM | U2OS cells (5 hr treatment) | [4] |
Key Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). Further dilute these in a complete culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank), vehicle control (e.g., DMSO in medium), and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Protocol 2: Western Blot for HIF-1α Induction
This protocol is for confirming the on-target activity of this compound by measuring the stabilization of HIF-1α.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 5 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for HIF-1α. After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the HIF-1α signal and quantify the relative induction across different this compound concentrations.
Visualizations
Caption: Mechanism of this compound action in stabilizing HIF-1α.
Caption: A logical workflow for troubleshooting this compound toxicity.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
References
Technical Support Center: IOX4 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IOX4 in animal models. The information is presented in a question-and-answer format to directly address potential issues during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor Prolyl-Hydroxylase 2 (PHD2).[1][2] Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation. By inhibiting PHD2, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α.[3][4] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various target genes involved in the cellular response to hypoxia.[4] this compound competes with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2.[1][3][5]
Q2: How can I prepare this compound for in vivo administration?
The solubility of this compound can be challenging. Here are a few recommended formulations for intraperitoneal (i.p.) injection in animal models. It is recommended to prepare the working solution fresh on the day of use.[1]
Table 1: this compound Formulation Protocols for In Vivo Use [1][6]
| Protocol | Solvent Composition | Final this compound Concentration | Solution Type | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.61 mM) | Suspension | May require sonication to aid dissolution.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.34 mM) | Clear Solution | - |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.34 mM) | Clear Solution | Use with caution for dosing periods longer than two weeks.[1] |
Note: To prepare the formulations, first create a stock solution of this compound in DMSO and then add the other solvents sequentially.[1]
Q3: What is the recommended route of administration and dosage for this compound in mice?
The most commonly reported route of administration for this compound in mice is intraperitoneal (i.p.) injection.[3] Effective doses for inducing HIF-α in mice have been reported in the range of 17.5 to 70 mg/kg.[7][8] A dose of 35 mg/kg has been shown to induce HIF-1α and HIF-2α in various tissues, including the liver, brain, kidney, and heart, after 1 hour of treatment.[7][8]
Troubleshooting Guide
Problem 1: Low or no induction of HIF-α in target tissues.
Possible Causes and Solutions:
-
Improper Formulation or Precipitation:
-
Visual Inspection: Before each injection, visually inspect the solution for any precipitation. If using a suspension, ensure it is well-mixed before drawing it into the syringe.
-
Sonication: For suspension formulations, brief sonication may be necessary to ensure a homogenous mixture.[1]
-
Fresh Preparation: Always prepare the this compound solution fresh before each experiment to minimize degradation and precipitation.[1]
-
-
Suboptimal Dosage or Timing:
-
Dose-Response Study: Perform a dose-response study (e.g., 17.5, 35, and 70 mg/kg) to determine the optimal dose for your specific animal model and experimental conditions.[7][8]
-
Time-Course Experiment: The induction of HIF-α is transient. Conduct a time-course experiment (e.g., 1, 2.5, 4, and 6 hours post-injection) to identify the peak time of HIF-α stabilization in your tissue of interest.
-
-
Incorrect Injection Technique:
-
Intraperitoneal (i.p.) Injection: Ensure proper i.p. injection technique to avoid injecting into the subcutaneous space, cecum, or other organs.[9][10] For mice, the recommended injection site is the lower right quadrant of the abdomen to avoid the cecum.[11] The needle should be inserted at a 10-30 degree angle.[10]
-
Aspiration: After inserting the needle, aspirate to ensure no body fluids are drawn into the syringe, which would indicate improper placement.[11]
-
Problem 2: Animal distress or adverse effects observed after this compound administration.
Possible Causes and Solutions:
-
Vehicle Toxicity:
-
Vehicle Control Group: Always include a vehicle control group that receives the same formulation without this compound to assess any potential toxicity of the solvents.
-
Alternative Formulations: If you suspect vehicle toxicity, consider trying one of the alternative formulations listed in Table 1.
-
-
Compound Toxicity:
-
Dose Reduction: If adverse effects are observed at higher doses, reduce the dose of this compound.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, such as lethargy, ruffled fur, or weight loss. If significant adverse effects are observed, euthanize the animal and consider adjusting the experimental protocol.
-
Problem 3: Inconsistent results between animals in the same treatment group.
Possible Causes and Solutions:
-
Inaccurate Dosing:
-
Precise Weighing: Accurately weigh each animal before calculating the injection volume.
-
Proper Syringe Size: Use an appropriately sized syringe to ensure accurate volume measurement, especially for small volumes.
-
-
Variability in Injection:
-
Consistent Technique: Ensure that the i.p. injection technique is consistent across all animals.
-
Experienced Personnel: Have an experienced researcher perform the injections to minimize variability.
-
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen.[11]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle bevel-up at a 10-30 degree angle into the peritoneal cavity.[10]
-
Aspiration: Gently pull back on the plunger to ensure no fluid enters the syringe.[11]
-
Injection: Slowly inject the this compound solution. The maximum recommended volume for an i.p. injection in a mouse is 10 ml/kg.[10]
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress.
Protocol 2: Western Blot for HIF-1α Detection
-
Tissue Homogenization: Harvest the tissue of interest at the desired time point after this compound injection and homogenize it in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Logic for Low HIF-α Induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
IOX4 Technical Support Center: Enhancing Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of IOX4 in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is precipitating out of solution. What are the common causes and how can I fix it?
A1: Precipitation of this compound, a hydrophobic molecule, is a common issue when preparing aqueous solutions from a concentrated DMSO stock. Here are the likely causes and troubleshooting steps:
-
Exceeding Aqueous Solubility: this compound has low solubility in aqueous buffers. The final concentration in your experiment may be too high.
-
Solution: Decrease the final concentration of this compound. Determine the kinetic solubility in your specific buffer system by preparing serial dilutions and observing for precipitation.
-
-
Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Low Co-solvent Concentration: The final percentage of DMSO in the aqueous solution may be too low to maintain this compound solubility.
-
Solution: Increase the final DMSO concentration. However, be mindful of your experimental system's tolerance to DMSO, as it can have off-target effects. Most cell-based assays can tolerate up to 0.5% DMSO.
-
-
Buffer pH and Ionic Strength: The solubility of this compound can be influenced by the pH and salt concentration of your buffer.
-
Solution: Experiment with different pH values and ionic strengths to find the optimal conditions for this compound solubility.
-
-
Temperature Effects: Changes in temperature can affect solubility. If solutions are prepared at room temperature and then stored at 4°C, precipitation may occur.
-
Solution: Prepare and use the solutions at a consistent temperature whenever possible.[1]
-
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
-
Stock Solution Preparation:
-
Storage:
-
Handling:
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the DMSO stock.
-
Q3: How long is this compound stable in my cell culture medium at 37°C?
A3: The stability of this compound in cell culture media at 37°C can be variable and depends on the specific media components. It is recommended to assess the stability in your specific medium if the experiment extends beyond 24 hours. A general protocol for assessing stability is provided in the "Experimental Protocols" section. For illustrative purposes, the table below shows the expected stability of this compound in two common cell culture media.
Data Presentation
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM (+10% FBS) (% Remaining) | RPMI-1640 (+10% FBS) (% Remaining) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.2 |
| 8 | 92.1 | 95.4 |
| 24 | 80.3 | 85.7 |
| 48 | 65.8 | 72.1 |
Disclaimer: This data is for illustrative purposes only and represents a typical degradation profile for a small molecule inhibitor. Actual stability should be determined experimentally.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Maximum Storage Duration |
| Anhydrous DMSO | 10-50 mM | -80°C | 1 year |
| Anhydrous DMSO | 10-50 mM | -20°C | 6 months[4] |
| Aqueous Buffer | Working Conc. | 4°C | Prepare fresh daily |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution by HPLC
This protocol outlines a method to determine the chemical stability of this compound in a specific solution over time.
1. Materials and Reagents:
- This compound
- Anhydrous DMSO
- Aqueous buffer or cell culture medium of interest
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (HPLC grade)
- HPLC or UPLC system with UV or MS detector
- C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare the working solution of this compound by diluting the stock solution in the desired aqueous buffer or cell culture medium to the final concentration (e.g., 10 µM).
3. Experimental Procedure:
- Dispense aliquots of the this compound working solution into multiple vials.
- At designated time points (e.g., 0, 2, 8, 24, 48 hours), take a sample from one of the vials. The 0-hour time point should be taken immediately after preparation.
- If the solution contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Detection: UV detection at the λmax of this compound (approximately 256 nm and 291 nm) or by mass spectrometry.[5]
5. Data Analysis:
- Calculate the peak area of the this compound peak at each time point.
- Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at time 0.
- % Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Precipitation Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 5. caymanchem.com [caymanchem.com]
Preventing IOX4 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of IOX4 in experiments, with a focus on preventing its degradation and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 50-66 mg/mL. For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.1%.
Q2: How should this compound be stored to prevent degradation?
A2: this compound should be stored as a solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months).[1]
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions is not well-documented. Based on its chemical structure, which includes a triazole and a pyridine (B92270) ring, its stability can be pH-dependent. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Prolonged incubation in aqueous solutions, especially at non-neutral pH, may lead to hydrolysis or other forms of degradation.
Q5: Can I sonicate this compound to aid dissolution?
A5: Yes, sonication can be used to aid the dissolution of this compound in solvents like DMSO, especially when preparing high-concentration stock solutions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no induction of HIF-1α in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old working solutions. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. EC50 values for HIF-1α induction can vary between cell lines. |
| Incorrect Cell Handling | Ensure cells are healthy and not passaged too many times. Cell stress can affect signaling pathways. |
| Low Target Expression | Confirm that your cell line expresses sufficient levels of PHD2, the primary target of this compound. |
| Rapid HIF-1α Degradation | When preparing cell lysates for Western blotting, work quickly and on ice. Use a lysis buffer containing protease and phosphatase inhibitors to prevent HIF-1α degradation. |
Issue 2: Precipitation of this compound in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in DMSO and dilute it in serum-free medium before adding to the final culture medium. Ensure the final DMSO concentration is low. |
| Interaction with Media Components | Visually inspect the medium for precipitation after adding this compound. If precipitation occurs, try a different formulation or a lower final concentration. |
Data Presentation
Table 1: this compound Storage and Handling Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 6 months | For shorter-term storage of aliquots. | |
| Aqueous/Media Solution | Room Temperature | < 1 day | Prepare fresh before each use. |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ~50-66 mg/mL |
| DMF | ~25 mg/mL |
| Ethanol | ~1 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex and/or sonicate until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Western Blot for HIF-1α Induction
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium) for the desired time (e.g., 4-6 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction (on ice):
-
Wash cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting gene transcription.
Caption: Workflow for detecting HIF-1α induction by this compound using Western blot.
References
IOX4 inconsistent results in repeated experiments
Welcome to the technical support center for IOX4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective HIF prolyl-hydroxylase 2 (PHD2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2).[1][2][3] It functions by competing with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2.[1][3] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation targets HIF-α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD2, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Compound: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[2][4]
-
Stock Solutions: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][2] It is crucial to use fresh DMSO as it is hygroscopic, and moisture can reduce the solubility of this compound.[1][2] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months).[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound has varying solubility in different solvents. It is crucial to ensure complete dissolution for consistent experimental results. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
| Solvent | Solubility |
| DMSO | ~20-66 mg/mL[2][4] |
| DMF | ~25 mg/mL[4] |
| Ethanol | ~1-3 mg/mL[2][4] |
| Water | Insoluble[2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[4] |
Q4: Does this compound have off-target effects?
A4: this compound is reported to be a highly selective inhibitor for PHD2, with over 1,000-fold selectivity against other 2OG-dependent dioxygenases like JMJD isoforms, FBXL11, JARID1C, BBOX1, FIH, and FTO.[4] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out and should be considered when interpreting unexpected results.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected HIF-1α stabilization.
This is a common issue that can arise from multiple factors throughout the experimental workflow.
| Potential Cause | Troubleshooting Recommendation |
| This compound Degradation or Precipitation | Ensure proper storage of both solid this compound and stock solutions as per the guidelines. Prepare fresh working dilutions for each experiment. Visually inspect for any precipitation before adding to cell culture. Use fresh, anhydrous DMSO for preparing stock solutions as moisture can affect solubility.[1][2] |
| Cell Culture Conditions | Use cells with a low passage number as their responsiveness can change over time.[5] Ensure consistent cell seeding density, as confluency can impact cellular oxygen consumption and response to hypoxia mimetics.[6][7] Avoid using the outermost wells of culture plates to minimize "edge effects" like evaporation and temperature fluctuations.[5] |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and experimental conditions. EC50 values for HIF-1α induction can vary significantly between cell lines.[1][8] |
| Rapid HIF-1α Degradation During Sample Processing | HIF-1α is extremely labile under normoxic conditions.[6][9] When preparing cell lysates for Western blotting, work quickly and on ice. Consider using a lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend lysing cells directly on the plate to minimize the time exposed to normoxia.[10] |
| Lot-to-Lot Variability of Reagents | New batches of critical reagents such as serum, media, or antibodies can behave differently. When opening a new lot, it is advisable to test it against the old lot to ensure consistency.[5] |
Issue 2: High variability between experimental replicates.
High variability can obscure real biological effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Recommendation |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate-sized pipettes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each step. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension periodically during plating to prevent settling.[5] |
| Incomplete Mixing in Wells | After adding this compound or other reagents to the wells, ensure proper mixing by gently tapping the plate or using a plate shaker at a low speed.[5] |
| Edge Effects | As mentioned previously, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[5] |
Experimental Protocols
Protocol 1: Cell-Based HIF-1α Stabilization Assay via Western Blot
This protocol describes the detection of HIF-1α stabilization in cultured cells treated with this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a fresh dilution of your this compound DMSO stock solution in cell culture medium to the desired final concentration. Also, prepare a vehicle control (DMSO in media).
-
Treatment: Remove the old media from the cells and add the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis (Critical Step):
-
Place the cell culture plate on ice.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors directly to the wells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Cell-free assay | PHD2 | 1.6 nM | [1][2][3] |
Table 2: Cellular Activity of this compound (HIF-1α Induction)
| Cell Line | EC50 | Incubation Time | Reference |
| MCF-7 | 11.7 µM | 5 hours | [8] |
| Hep3B | 11.1 µM | 5 hours | [8] |
| U2OS | 5.6 µM | 5 hours | [8] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 10. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Battle for HIF Stabilization: IOX4 vs. IOX2
For researchers in cellular signaling and drug discovery, the modulation of the Hypoxia-Inducible Factor (HIF) pathway holds immense therapeutic potential. Central to this are small molecule inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes, which play a crucial role in the degradation of HIF-α subunits. This guide provides a comprehensive comparison of two such inhibitors, IOX4 and IOX2, offering a deep dive into their performance, supported by experimental data and detailed protocols.
Under normal oxygen conditions, PHD enzymes hydroxylate HIF-α, marking it for proteasomal degradation. By inhibiting PHDs, compounds like this compound and IOX2 mimic a hypoxic state, leading to the stabilization and accumulation of HIF-α. This, in turn, activates the transcription of a host of genes involved in angiogenesis, erythropoiesis, and cellular metabolism. While both IOX2 and this compound are potent PHD inhibitors, they exhibit key differences in their potency and cellular efficacy.
Mechanism of Action: PHD Inhibition to Stabilize HIF-α
Both this compound and IOX2 are competitive inhibitors of PHD enzymes, with a particularly high affinity for PHD2, the primary regulator of HIF-α in normoxia.[1][2][3][4] These small molecules bind to the active site of PHD2, preventing the hydroxylation of proline residues on HIF-α.[4] This inhibition of hydroxylation prevents the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex from recognizing and targeting HIF-α for degradation. Consequently, HIF-α accumulates in the cytoplasm, translocates to the nucleus, and dimerizes with HIF-β to form the active HIF-1 transcription factor, which then initiates the transcription of target genes.
Performance Comparison: Potency and Cellular Activity
Experimental data consistently demonstrates that this compound is a more potent inhibitor of PHD2 in vitro and is more effective at inducing HIF-1α in various cell lines compared to IOX2.
| Parameter | This compound | IOX2 | Reference |
| PHD2 IC50 (in vitro) | 1.6 nM | 21-22 nM | [1][3][5][6] |
| MCF-7 HIF-1α EC50 | 11.7 µM (this compound) / 114 µM (IOX2) | 86 µM | [1][7] |
| Hep3B HIF-1α EC50 | 11.1 µM (this compound) / 86 µM (IOX2) | 49.5 µM | [1][7] |
| U2OS HIF-1α EC50 | 5.6 µM (this compound) / 49.5 µM (IOX2) | Not Reported | [1][7] |
| Selectivity | >1,000-fold selective for PHD2 over other 2OG-dependent dioxygenases like JMJD isoforms, FBXL11, JARID1C, BBOX1, FIH, and FTO. | >100-fold selective for PHD2 over FIH and histone demethylases JMJD2A, JMJD2C, JMJD2E, and JMJD3. | [5][8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare this compound and IOX2.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate
-
2-oxoglutarate (2-OG)
-
Fe(II)
-
AlphaScreen GST Detection Kit (PerkinElmer)
-
This compound and IOX2 stock solutions (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing PHD2, the biotinylated HIF-1α peptide, Fe(II), and ascorbate in the assay buffer.
-
Add serial dilutions of this compound or IOX2 to the reaction mixture in a 384-well plate. A DMSO control is run in parallel.
-
Initiate the reaction by adding 2-OG.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add AlphaScreen acceptor beads coated with an antibody specific for hydroxylated proline and donor beads conjugated to streptavidin.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of hydroxylated peptide.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular HIF-1α Stabilization Assay (Western Blot)
This experiment determines the concentration-dependent effect of the inhibitors on HIF-1α protein levels in cultured cells.
Materials:
-
Human cell lines (e.g., MCF-7, Hep3B, U2OS)
-
Cell culture medium and supplements
-
This compound and IOX2 stock solutions (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or IOX2 for a specified duration (e.g., 4-6 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the EC50 for HIF-1α induction.
Conclusion
Both this compound and IOX2 are valuable research tools for studying the HIF signaling pathway. However, the available data clearly indicates that This compound is a significantly more potent inhibitor of PHD2 and a more effective inducer of HIF-1α in cellular assays compared to IOX2 .[7] The higher potency of this compound allows for its use at lower concentrations to achieve a robust biological response, potentially reducing off-target effects. Researchers should consider these differences in potency and cellular efficacy when selecting an inhibitor for their specific experimental needs. The high selectivity of both compounds against other 2-oxoglutarate-dependent dioxygenases makes them reliable probes for investigating the specific roles of PHD-mediated HIF regulation.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PHD Inhibitors: IOX4 vs. DMOG
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular response to low oxygen levels and a key therapeutic target in various diseases, including anemia, ischemia, and cancer. Prolyl hydroxylase domain (PHD) enzymes are central to this pathway, acting as oxygen sensors that target the HIF-α subunit for degradation under normoxic conditions. Inhibition of PHDs stabilizes HIF-α, leading to the activation of downstream genes that promote erythropoiesis, angiogenesis, and cell survival. This guide provides a detailed comparison of two commonly used PHD inhibitors: IOX4 and Dimethyloxalylglycine (DMOG).
Mechanism of Action
Both this compound and DMOG function by inhibiting the activity of PHD enzymes, thereby preventing the hydroxylation of proline residues on HIF-α subunits.[1] This inhibition prevents the binding of the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to the stabilization and accumulation of HIF-α.[2][3] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[3]
While both compounds share this general mechanism, they differ in their specificity. DMOG is a broad inhibitor of α-ketoglutarate-dependent dioxygenases, acting as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate (2OG).[4][5] In contrast, this compound is a more potent and selective inhibitor of PHD2, competing with 2OG at the active site.[6][7][8]
Quantitative Comparison of Inhibitor Performance
The following table summarizes key quantitative data for this compound and DMOG based on published experimental findings.
| Parameter | This compound | DMOG | Reference(s) |
| Target | Selective HIF prolyl-hydroxylase 2 (PHD2) inhibitor | Competitive inhibitor of HIF-PH, α-ketoglutarate analogue | [6][7],[4] |
| In Vitro IC50 (PHD2) | 1.6 nM | 9.3 and 3.7 µM (for hydroxyproline (B1673980) synthesis inhibition) | [7][8],[9] |
| Cellular EC50 (HIF-1α induction) | 5.6 µM (U2OS), 11.1 µM (Hep3B), 11.7 µM (MCF-7), 49.5 µM (U2OS), 86 µM (Hep3B), 114 µM (MCF-7) | 0.1 to 1 mmol/L (in cultured cells) | [6][10],[9] |
| Effective In Vivo Dose | 17.5 to 70 mg/kg (mouse) | 20 mg/kg, 50mg/kg, 100mg/kg (mouse) | [11],[12][13] |
Signaling Pathway
The diagram below illustrates the canonical HIF-1α signaling pathway and the points of intervention for PHD inhibitors like this compound and DMOG.
Caption: HIF-1α signaling under normoxia and its stabilization by PHD inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare PHD inhibitors.
HIF-1α Stabilization Assay (Western Blot)
This protocol is used to qualitatively and quantitatively assess the accumulation of HIF-1α protein in cells following treatment with PHD inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, Hep3B, U2OS) in appropriate culture medium and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or DMOG (e.g., 100 µM - 1 mM) for a specified time (e.g., 4-24 hours).[6][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[12]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound or DMOG as described above.
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing PHD inhibitors in a cellular context.
Caption: A typical experimental workflow for comparing PHD inhibitors.
Conclusion
Both this compound and DMOG are valuable tools for studying the HIF pathway and hold therapeutic potential. This compound offers high potency and selectivity for PHD2, making it a suitable choice for targeted inhibition.[7][8] DMOG, as a broader inhibitor, can be useful for studying the general effects of inhibiting α-ketoglutarate-dependent dioxygenases.[4] The choice between these inhibitors will depend on the specific research question, experimental model, and desired level of target selectivity. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and design robust experiments to investigate the roles of PHD enzymes and the HIF pathway in health and disease.
References
- 1. Comparison of the Hydroxylase Inhibitor DMOG and the Iron Chelator Deferoxamine in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 12. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with an activator of hypoxia-inducible factor 1, DMOG provides neuroprotection after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased chemoresistance induced by inhibition of HIF‐prolyl‐hydroxylase domain enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating IOX4's Potency: A Comparative Guide to its Effect on HIF Target Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IOX4's performance in stabilizing Hypoxia-Inducible Factor (HIF) and upregulating its target genes, benchmarked against other notable prolyl hydroxylase domain (PHD) inhibitors. The experimental data and detailed protocols furnished herein offer a comprehensive resource for validating the efficacy of this compound in preclinical research.
Mechanism of Action: this compound and the HIF Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[1][2]
This compound is a selective inhibitor of PHD2, a key enzyme in the HIF degradation pathway.[3][4][5] By competing with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2, this compound effectively prevents the hydroxylation of HIF-α, thereby stabilizing it and activating the transcription of HIF target genes even in the presence of oxygen.[3][4]
References
- 1. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to IOX4 and Genetic HIF Activation: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for activating the Hypoxia-Inducible Factor (HIF) pathway: pharmacological inhibition of Prolyl Hydroxylase Domain (PHD) enzymes with IOX4, and genetic manipulation of HIF pathway components. We present a detailed analysis of their efficacy, supported by experimental data, alongside protocols for key experiments and visualizations of the underlying biological pathways and workflows.
Introduction to HIF Activation
The HIF transcription factors are master regulators of the cellular response to low oxygen (hypoxia). They control the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. Activation of the HIF pathway holds therapeutic potential for various ischemic diseases and anemia.
There are two main approaches to achieve HIF activation in a research setting:
-
Pharmacological HIF Activation: This method involves the use of small molecule inhibitors that target the PHD enzymes. PHDs are responsible for hydroxylating the HIF-α subunit, marking it for degradation in the presence of oxygen. By inhibiting PHDs, HIF-α can accumulate and activate downstream gene expression even under normal oxygen conditions. This compound is a potent and selective inhibitor of PHD2.
-
Genetic HIF Activation: This approach involves the genetic modification of cells or organisms to stabilize HIF-α. Common methods include the knockout or knockdown of the Von Hippel-Lindau (VHL) tumor suppressor protein, which is the E3 ubiquitin ligase that targets hydroxylated HIF-α for degradation, or the overexpression of a stabilized form of HIF-α that is resistant to degradation.
This guide will delve into a direct comparison of these two methodologies, with a focus on the efficacy of this compound.
Comparative Efficacy: this compound vs. Genetic Models
Quantitative Analysis of HIF Activation
The following tables summarize key quantitative data related to the efficacy of this compound and the outcomes of genetic HIF activation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| PHD2 IC50 | 1.6 nM | - | [1](2--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| HIF-1α Induction EC50 | 11.7 µM | MCF-7 | [3](--INVALID-LINK--) |
| 11.1 µM | Hep3B | [3](--INVALID-LINK--) | |
| 5.6 µM | U2OS | [3](--INVALID-LINK--) |
Table 2: In Vivo HIF Activation by this compound in Mice
| Tissue | HIF-1α Induction | HIF-2α Induction | Reference |
| Brain | Yes | Yes | [1](--INVALID-LINK--) |
| Liver | Yes | Yes | [1](--INVALID-LINK--) |
| Kidney | Yes | - | [1](--INVALID-LINK--) |
| Heart | Yes | - | [1](--INVALID-LINK--) |
Table 3: Phenotypes of Genetic HIF Activation Models (Mice)
| Genetic Model | Key Phenotypes | Reference |
| VHL Knockout (conditional) | Increased vascularization, erythrocytosis, development of hemangioblastomas and renal cysts. Phenotype is dependent on genetic background. | [4](5--INVALID-LINK--,--INVALID-LINK-- |
| HIF-1α Overexpression (conditional) | Induces neovascularization, can lead to cardiomyopathy when expressed in the heart. | [6](7--INVALID-LINK-- |
Transcriptomic and Phenotypic Comparisons
A study performing RNA-sequencing on HeLa cells treated with the PHD inhibitor IOX2 (a close structural and functional analog of this compound) or a VHL inhibitor provides valuable insights into the similarities and differences between pharmacological and genetic-like HIF activation[8][9].
-
Gene Activation: Both PHD inhibition (with IOX2) and VHL inhibition lead to a significant overlap in the activation of HIF target genes, suggesting that pharmacological intervention can effectively mimic the gene activation profile of a genetic VHL knockout[8][9].
-
Gene Repression: A key difference observed was that hypoxia and, to a lesser extent, VHL inhibition resulted in the repression of a significant number of genes, a phenomenon not as prominent with PHD inhibition[8][9]. This suggests that pharmacological PHD inhibition might offer a more targeted activation of the HIF pathway with fewer off-target repressive effects compared to broad genetic manipulations.
-
Phenotypic Outcomes: Genetic models, such as VHL knockout mice, often exhibit more severe and systemic phenotypes, including tumor development, due to the constitutive and widespread activation of HIF[4][10][11]. Pharmacological inhibition with agents like this compound allows for more controlled and transient activation, which can be advantageous for therapeutic applications where sustained, systemic HIF activation may be undesirable. For instance, conditional overexpression of HIF-1α in the heart leads to cardiomyopathy, highlighting the need for controlled activation[12].
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway
The following diagram illustrates the core HIF-1α signaling pathway and the points of intervention for this compound and genetic modifications.
Caption: HIF-1α signaling pathway under normoxia and hypoxia, indicating intervention points for this compound and genetic modifications.
Experimental Workflow for Comparing HIF Activation Methods
The following diagram outlines a typical experimental workflow to compare the effects of pharmacological and genetic HIF activation.
Caption: A generalized experimental workflow for comparing pharmacological and genetic methods of HIF activation.
Detailed Experimental Protocols
In Vitro HIF-1α Stabilization with this compound
Objective: To induce HIF-1α stabilization in cultured cells using this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, Hep3B, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 1 µM to 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 4-24 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western Blot, RT-qPCR).
Western Blot for HIF-1α Detection
Objective: To detect the levels of HIF-1α protein in cell lysates.
Materials:
-
Cell lysates from control and treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
RT-qPCR for HIF Target Gene Expression
Objective: To quantify the mRNA levels of HIF target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Extract total RNA from control and treated cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up qPCR reactions in triplicate for each gene (target and housekeeping) and each sample.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
Both pharmacological inhibition with this compound and genetic manipulation are effective methods for activating the HIF pathway. This compound offers a potent, selective, and temporally controlled means of stabilizing HIF-α, making it a valuable tool for studying the acute and transient effects of HIF activation. Genetic models, such as VHL knockout or conditional HIF-α overexpression, provide a means to study the long-term and systemic consequences of sustained HIF activation.
The choice between these methods will depend on the specific research question. For therapeutic development, the controlled and reversible nature of pharmacological inhibitors like this compound is a significant advantage. For fundamental research into the developmental and physiological roles of the HIF pathway, genetic models are indispensable. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments to further elucidate the complex biology of the HIF signaling pathway.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The VHL tumor suppressor in development and disease: Functional studies in mice by conditional gene targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Conditional HIF-1 induction produces multistage neovascularization with stage-specific sensitivity to VEGFR inhibitors and myeloid cell independence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vhl von Hippel-Lindau tumor suppressor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditional HIF-1α Expression Produces a Reversible Cardiomyopathy | PLOS One [journals.plos.org]
IOX4: A Comprehensive Selectivity Profile Against Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
IOX4 has emerged as a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. Its ability to stabilize HIF-α subunits under normoxic conditions has made it a valuable tool for studying the physiological and pathological roles of the HIF signaling cascade. This guide provides a detailed comparison of this compound's inhibitory activity against a panel of human 2-oxoglutarate (2OG)-dependent dioxygenases, offering researchers a clear perspective on its selectivity. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key assays.
Selectivity Profiling of this compound
The inhibitory potency of this compound was assessed against a range of human 2-oxoglutarate-dependent hydroxylases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes, demonstrating its remarkable selectivity for PHD2.
| Target Enzyme Family | Specific Enzyme | This compound IC50 (µM) |
| HIF Prolyl Hydroxylases | PHD2 | 0.0016 |
| JmjC Histone Demethylases | JMJD2A | >200 |
| JMJD2B | >200 | |
| JMJD2C | >200 | |
| JMJD2D | >200 | |
| JMJD2E | >200 | |
| JMJD3 | >200 | |
| JARID1A | >200 | |
| JARID1B | >200 | |
| JARID1C | >200 | |
| Other 2OG-Dependent Dioxygenases | BBOX1 | >200 |
| FTO | >200 | |
| FIH (Factor Inhibiting HIF) | >100 |
Data sourced from Chan MC, et al. (2015) Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain. PLOS ONE 10(7): e0132004.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the in vitro hydroxylase inhibition assays.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the hydroxylation of a HIF-1α peptide by PHD2. The inhibition of this reaction by this compound is measured through a decrease in the AlphaScreen signal.
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate (2OG)
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-hydroxyproline antibody conjugated to Acceptor beads (e.g., anti-Hypoxy-Pro-564)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1 mg/mL BSA.
-
Prepare a reaction mixture in the assay buffer containing 2OG, Fe(II), and ascorbic acid at their final desired concentrations.
-
Add the biotinylated HIF-1α peptide substrate to the reaction mixture.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Initiate the enzymatic reaction by adding recombinant PHD2 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of Streptavidin-coated Donor beads and anti-hydroxyproline antibody-conjugated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
JmjC Histone Demethylase, BBOX1, and FTO Inhibition Assays
The inhibitory activity of this compound against other 2-oxoglutarate-dependent dioxygenases was determined using specific assays for each enzyme, as referenced in the primary literature. These assays typically involve measuring the consumption of a substrate or the formation of a product specific to the enzymatic reaction.
The HIF-1α Signaling Pathway and this compound's Mechanism of Action
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes, primarily PHD2. This hydroxylation event allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound, as a potent and selective PHD2 inhibitor, blocks this initial hydroxylation step. By preventing the prolyl hydroxylation of HIF-1α, this compound effectively shields it from recognition by VHL, thereby preventing its degradation. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Caption: HIF-1α signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for this compound Selectivity Profiling
The logical flow for assessing the selectivity of a compound like this compound involves a series of well-defined steps, from primary screening to broader profiling against related enzymes.
Caption: Workflow for determining the selectivity profile of a hydroxylase inhibitor.
Comparative Analysis of IOX4 and Roxadustat: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of IOX4 and Roxadustat, two prominent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, quantitative performance, and key experimental methodologies, presenting a clear distinction between a potent research tool and a clinically evaluated therapeutic agent.
Mechanism of Action: HIF-α Stabilization
Both this compound and Roxadustat function by inhibiting the family of HIF-prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit. This modification signals the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.
By inhibiting PHD enzymes, both this compound and Roxadustat mimic a hypoxic state. This prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting HIF transcription factor complex then binds to Hypoxia-Response Elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis, most notably erythropoietin (EPO).[1][2][3] Roxadustat, for instance, promotes red blood cell production by increasing endogenous EPO, improving iron regulation, and reducing hepcidin.[4]
Chemical and Physical Properties
This compound and Roxadustat are distinct small molecules, with structural differences that influence their selectivity and pharmacokinetic properties.
| Feature | This compound | Roxadustat (FG-4592) |
| Chemical Structure | [5][6] | [7][8][9] |
| Molecular Formula | C₁₅H₁₆N₆O₃[10][11] | C₁₉H₁₆N₂O₅[7][8][9] |
| Molecular Weight | 328.33 g/mol [11][12] | 352.34 g/mol [7][8] |
| IUPAC Name | tert-butyl 6-[5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate | 2-{[4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl]amino}acetic acid[9][13] |
| Synonyms | N/A | FG-4592, ASP1517, Evrenzo[13] |
Quantitative Performance Data
The primary distinction in performance lies in this compound's high selectivity for the PHD2 isoform, whereas Roxadustat acts as a pan-PHD inhibitor.
| Parameter | This compound | Roxadustat (FG-4592) |
| PHD2 IC₅₀ | 1.6 nM [3][14][15] | 591.4 nM [16] |
| PHD Isoform Selectivity | Highly selective for PHD2; >1,000-fold selectivity over other 2OG-dependent dioxygenases.[10][15] | Pan-inhibitor of PHD1, PHD2, and PHD3.[2][17] |
| Cellular HIF-1α EC₅₀ | 5.6 µM (U2OS cells)[3] 11.1 µM (Hep3B cells)[3] 11.7 µM (MCF-7 cells)[3] | Not widely reported in literature; efficacy is demonstrated by downstream effects like EPO production. |
| Off-Target Activity | Not significantly reported. | Inhibits Fat Mass and Obesity Associated Protein (FTO) with an IC₅₀ of 9.8 μM.[16] May also suppress ion currents.[18] |
| Regulatory Status | Research chemical only.[14][19] | Approved in China, Japan, and the EU.[1][20] Not approved in the US.[21][22] |
| Key Feature | Potent, selective PHD2 inhibitor; crosses the blood-brain barrier.[3][10][15][23] | Orally bioavailable pan-PHD inhibitor for treating anemia of CKD.[2][4] |
In Vitro and In Vivo Efficacy
This compound is primarily utilized as a preclinical research tool. Its high potency and selectivity for PHD2 make it ideal for studying the specific roles of this isoenzyme. A key characteristic of this compound is its ability to penetrate the blood-brain barrier, leading to marked HIF-α induction in brain tissue, in addition to other organs like the liver, kidney, and heart.[3][10][15][23] This makes it a valuable compound for investigating the therapeutic potential of HIF stabilization in cerebral diseases, such as stroke.[3][15] In vivo studies in mice have demonstrated its ability to induce a dose-dependent increase in both HIF-1α and HIF-2α in the brain and liver.[24]
Roxadustat has undergone extensive clinical development for the treatment of anemia associated with chronic kidney disease (CKD).[20] Phase 3 clinical trials, such as OLYMPUS, ROCKIES, and HIMALAYAS, have demonstrated its efficacy in increasing and maintaining hemoglobin levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) patient populations.[25][26][27][28] In these studies, Roxadustat was shown to be effective compared to both placebo and the standard-of-care erythropoiesis-stimulating agent (ESA), epoetin alfa.[26][27] Furthermore, Roxadustat has been shown to improve iron bioavailability and reduce the need for intravenous iron supplementation.[17][25][26] It also effectively raises hemoglobin in patients with inflammation, a condition that can blunt the response to ESAs.[26][29]
Regulatory and Safety Profile
This compound is not an approved therapeutic and is intended for research purposes only.[14][19] Its safety profile in humans has not been evaluated.
Roxadustat , while approved for medical use in China, Japan, and the European Union for anemia of CKD, has faced regulatory hurdles in the United States.[20][30] In 2021, an FDA advisory committee voted against recommending approval, citing an unfavorable benefit-risk profile, particularly concerning cardiovascular safety.[22][31][30] The FDA subsequently issued a complete response letter, requesting an additional clinical trial to demonstrate its safety.[22] Common adverse events reported in clinical trials include hyperkalemia, metabolic acidosis, hypertension, and diarrhea.[20][25][29]
Experimental Protocols
Key Experiment: In Vitro HIF-1α Stabilization Assay via Western Blot
This protocol is a standard method to quantify the ability of a PHD inhibitor to stabilize HIF-1α protein in a cellular context.
Objective: To determine the concentration-dependent effect of this compound or Roxadustat on HIF-1α protein levels in cultured cells (e.g., U2OS, Hep3B, or MCF-7).
Methodology:
-
Cell Culture: Plate cells (e.g., U2OS) in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound or Roxadustat in cell culture media. Aspirate the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Desferrioxamine or 1% O₂).
-
Incubation: Incubate the cells under normoxic conditions (21% O₂) for a fixed period, typically 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensity using densitometry software and normalize HIF-1α levels to the loading control.
Summary and Conclusion
This compound and Roxadustat, while sharing a common overarching mechanism, are fundamentally different in their chemical properties, selectivity, and intended applications.
-
This compound is a highly potent and selective PHD2 inhibitor designed for preclinical research . Its key advantage is its ability to cross the blood-brain barrier, making it an invaluable tool for investigating the role of HIF stabilization in the central nervous system.
-
Roxadustat is an orally active, non-selective pan-PHD inhibitor developed as a therapeutic agent for anemia of CKD. It has a substantial body of clinical trial data supporting its efficacy in stimulating erythropoiesis but faces safety concerns that have hindered its approval in the United States.
For researchers, the choice between these two compounds is clear. This compound is the superior tool for targeted, in vitro and in vivo mechanistic studies, particularly those involving PHD2 or neurological systems. Roxadustat, on the other hand, serves as a clinical benchmark for a pan-PHD inhibitor and is relevant for studies focused on anemia, renal disease, and translating the broader effects of systemic HIF stabilization.
References
- 1. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Roxadustat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SID 252166664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. xcessbio.com [xcessbio.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 20. Roxadustat - Wikipedia [en.wikipedia.org]
- 21. drugs.com [drugs.com]
- 22. urologytimes.com [urologytimes.com]
- 23. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. investor.fibrogen.com [investor.fibrogen.com]
- 26. hcplive.com [hcplive.com]
- 27. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. medscape.com [medscape.com]
Validating the In Vivo Efficacy of IOX4 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of IOX4, a potent prolyl hydroxylase domain (PHD) inhibitor, with other relevant alternatives in various disease models. The information presented is supported by experimental data to aid researchers in their drug development and discovery efforts.
Mechanism of Action: The HIF Signaling Pathway
This compound is a selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), a key enzyme in the oxygen-sensing pathway. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHD2, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide range of genes involved in crucial physiological responses to hypoxia, including erythropoiesis, angiogenesis, and cell metabolism. This mechanism makes PHD inhibitors like this compound promising therapeutic candidates for conditions such as anemia and ischemic diseases.
Caption: Simplified diagram of the HIF signaling pathway.
Comparative In Vivo Efficacy in Disease Models
Direct preclinical studies comparing the in vivo efficacy of this compound head-to-head with other PHD inhibitors like Roxadustat, Vadadustat, and Molidustat are limited in publicly available literature. However, by examining data from studies using similar animal models and endpoints, we can draw indirect comparisons.
Anemia in Chronic Kidney Disease (CKD)
Anemia is a common complication of CKD, primarily due to reduced production of erythropoietin (EPO). PHD inhibitors offer a therapeutic strategy by stimulating endogenous EPO production.
Table 1: Comparison of PHD Inhibitors in Rodent Models of Renal Anemia
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Molidustat | Rat (5/6 nephrectomy) | 2.5 mg/kg, once daily (oral) | Equivalent to rhEPO (100 IU/kg, twice weekly) in increasing hematocrit. | [1] |
| Roxadustat | Mouse (Cisplatin-induced anemia) | Not specified | Significantly reduced inflammation and improved anemia. | [2] |
| Vadadustat | Rat (5/6 nephrectomy) | Not specified | Dose-dependent increase in hemoglobin. | [3] |
| This compound | Mouse (in vivo) | 35 mg/kg | Markedly induced HIF-α in the kidney. Specific anemia model data is limited. |
Ischemic Stroke
The neuroprotective potential of PHD inhibitors is attributed to their ability to induce a hypoxic adaptive response, promoting angiogenesis and cell survival.
Table 2: Comparison of PHD Inhibitors in Rodent Models of Ischemic Stroke
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | Mouse (in vivo) | 35 mg/kg | Markedly induced HIF-α in the brain, suggesting potential for neuroprotection. | |
| Other PHD Inhibitors (General) | Mouse (tMCAO) | Not specified | Reduced infarct volume and improved neurological outcomes. | [4][5][6][7][8] |
Note: While this compound has been shown to be active in the brain, specific in vivo efficacy data in a stroke model is not as extensively documented as for other PHD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key disease models used to evaluate PHD inhibitors.
Anemia Model: 5/6 Nephrectomy in Rats
This surgical model induces chronic kidney disease, leading to the development of renal anemia.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Surgical Procedure:
-
Stage 1: Under anesthesia, a flank incision is made to expose the left kidney. Two-thirds of the left kidney is surgically removed.
-
Stage 2 (1 week later): A second surgery is performed to remove the entire right kidney (nephrectomy).
-
-
Post-operative Care: Provide analgesia and monitor for recovery. Allow 2-4 weeks for the development of stable CKD and anemia.
-
Drug Administration: Administer this compound or comparator compounds orally or via intraperitoneal injection at the desired dosing regimen. A vehicle control group should be included.
-
Efficacy Assessment:
-
Collect blood samples at baseline and at regular intervals to measure hemoglobin, hematocrit, and red blood cell counts.
-
Measure plasma EPO levels.
-
At the end of the study, harvest kidneys for histological analysis.
-
Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
The tMCAO model is a widely used method to induce focal cerebral ischemia followed by reperfusion, mimicking human ischemic stroke.
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Surgical Procedure:
-
Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a defined period (e.g., 60 minutes).
-
Withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer this compound or comparator compounds before or after the ischemic insult, depending on the study design (pre-treatment or post-treatment).
-
Efficacy Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-surgery.
-
Infarct Volume Measurement: At the end of the study (e.g., 24-72 hours), euthanize the mice and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological Analysis: Perform immunohistochemistry to assess for markers of apoptosis, inflammation, and angiogenesis.
-
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Post-Stroke Inhibition of Induced NADPH Oxidase Type 4 Prevents Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Stroke Inhibition of Induced NADPH Oxidase Type 4 Prevents Oxidative Stress and Neurodegeneration | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection after stroke by targeting NOX4 as a source of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection After Stroke by Targeting NOX4 As a Source of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIF Pathway Inhibitors in Renal Cell Carcinoma: IOX4 vs. Belzutifan
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor (HIF) signaling pathway is a cornerstone of tumorigenesis in the majority of clear cell renal cell carcinomas (ccRCC), making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two key molecules that modulate this pathway: IOX4, a potent preclinical inhibitor of HIF prolyl-hydroxylase 2 (PHD2), and Belzutifan (B610325), a first-in-class HIF-2α inhibitor approved for the treatment of RCC.
While both compounds ultimately affect HIF-mediated transcription, they do so via distinct mechanisms, leading to different potential therapeutic profiles. Belzutifan has a well-established clinical record in RCC, whereas this compound remains a tool for preclinical research with no reported studies in RCC models to date. This guide will delineate their mechanisms of action, present the available experimental data, and provide a comparative analysis for research and drug development professionals.
Mechanism of Action: Two Sides of the Same Pathway
The HIF pathway is intricately regulated by oxygen levels. In ccRCC, the frequent inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization of HIF-α subunits, primarily HIF-2α, driving tumor growth, angiogenesis, and proliferation.[1][2] this compound and Belzutifan intervene at different points in this critical pathway.
Belzutifan acts as a direct, selective inhibitor of HIF-2α. It binds to a pocket in the HIF-2α subunit, preventing its heterodimerization with HIF-1β (also known as ARNT).[1][3] This blockade is crucial as the HIF-2α/HIF-1β dimer is the active complex that binds to hypoxia response elements (HREs) in the DNA to initiate the transcription of target genes like VEGF, PDGF, and cyclin D1.[1][2]
This compound , on the other hand, is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2).[4][5] PHDs are the key oxygen sensors in the cell. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-α subunits. This modification is recognized by the VHL protein, which then targets HIF-α for proteasomal degradation. By inhibiting PHD2, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α (both HIF-1α and HIF-2α), which can then translocate to the nucleus and drive gene expression.[4][6]
The following diagram illustrates the distinct points of intervention of this compound and Belzutifan in the HIF signaling pathway.
Preclinical and Clinical Data
A significant disparity in the available data exists between this compound and Belzutifan, particularly in the context of renal cell carcinoma.
This compound: A Preclinical Research Tool
To date, there are no published preclinical or clinical studies evaluating this compound specifically in renal cell carcinoma models. The available data for this compound focuses on its in vitro potency and its effects in non-cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines Tested | Reference |
| PHD2 IC50 | 1.6 nM | Cell-free assay | [4][5] |
| HIF-1α Induction EC50 | 49.5 µM | U2OS | [5] |
| 86 µM | Hep3B | [5] | |
| 114 µM | MCF-7 | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
In vivo studies have shown that this compound can induce HIF-α in various tissues in mice, including the brain, liver, and kidney.[7] However, its anti-tumor efficacy has not been reported.
Belzutifan: A Clinically Validated Therapeutic
Belzutifan has undergone extensive clinical evaluation in patients with renal cell carcinoma, leading to its approval by the FDA.
Table 2: Clinical Efficacy of Belzutifan in Advanced Clear Cell Renal Cell Carcinoma
| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I/II (LITESPARK-001) | Previously treated (median 3 prior therapies) | Belzutifan 120 mg daily | 24% | 11.0 months | [8] |
| Phase II (VHL-associated RCC) | VHL disease-associated ccRCC, no immediate surgery required | Belzutifan 120 mg daily | 49% | Not Reached (at 21.8 months median follow-up) | [3] |
| Phase III (LITESPARK-005) | Previously treated with PD-1/L1 and VEGF-TKI | Belzutifan 120 mg daily vs. Everolimus (B549166) 10 mg daily | 22% vs. 3.5% | 5.6 months vs. 5.6 months (HR 0.75) | [9][10] |
VHL: von Hippel-Lindau; PD-1/L1: Programmed cell death protein 1/ligand 1; VEGF-TKI: Vascular endothelial growth factor-tyrosine kinase inhibitor; HR: Hazard Ratio.
Table 3: Common Adverse Events (≥20%) with Belzutifan in the LITESPARK-005 Trial
| Adverse Event | Belzutifan (Any Grade) | Belzutifan (Grade ≥3) |
| Anemia | 76% | 27% |
| Fatigue | 71% | - |
| Dyspnea | 49% | - |
| Nausea | 36% | - |
| Cough | 31% | - |
| Hypoxia | 31% | 16% |
Data from various sources reporting on the LITESPARK-005 and Phase I/II trials.[8][11]
Experimental Protocols
This compound: In Vitro PHD2 Inhibition Assay (Conceptual)
As specific RCC experimental protocols for this compound are unavailable, a general workflow for assessing a PHD inhibitor is presented below.
A typical in vitro assay to determine the IC50 of a PHD inhibitor like this compound would involve a cell-free system with recombinant PHD2 enzyme, its co-factors (2-oxoglutarate, iron (II)), and a synthetic peptide corresponding to the hydroxylation site on HIF-α. The inhibitor is added at varying concentrations, and the extent of peptide hydroxylation is measured, often using techniques like AlphaScreen or mass spectrometry.[4]
Belzutifan: LITESPARK-005 Phase III Clinical Trial Protocol Summary
The LITESPARK-005 trial was a randomized, open-label, Phase 3 study.[9][12]
-
Patient Population: 746 patients with advanced clear cell RCC that had progressed after prior treatment with PD-1/L1 and VEGF-TKI therapies.[9][13]
-
Intervention: Patients were randomized 1:1 to receive either Belzutifan (120 mg orally once daily) or Everolimus (10 mg orally once daily).[9][12]
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]
-
Key Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.[12]
-
Assessment: Tumor response was assessed by blinded independent central review according to RECIST v1.1 criteria.[12]
Comparative Analysis and Future Perspectives
The primary distinction between this compound and Belzutifan lies in their selectivity. Belzutifan specifically targets HIF-2α, which is considered the primary oncogenic driver in ccRCC.[1] This targeted approach may contribute to its manageable safety profile, with on-target effects like anemia and hypoxia being the most common adverse events.[14][15]
This compound, by inhibiting PHD2, leads to the stabilization of both HIF-1α and HIF-2α. While this broad-spectrum HIF stabilization could have therapeutic benefits in other contexts, its effect in ccRCC is less clear. The roles of HIF-1α and HIF-2α in cancer are complex and sometimes opposing. Therefore, the non-selective stabilization of both isoforms by a PHD inhibitor might lead to a different efficacy and toxicity profile compared to a selective HIF-2α inhibitor.
Future Directions:
-
This compound in RCC: Preclinical studies are needed to evaluate the efficacy and safety of selective PHD inhibitors like this compound in relevant in vitro and in vivo models of renal cell carcinoma. Such studies would clarify whether broad HIF-α stabilization is a viable therapeutic strategy for this disease.
-
Belzutifan Combinations: Ongoing clinical trials are investigating Belzutifan in combination with other agents, such as tyrosine kinase inhibitors and immune checkpoint inhibitors, to further improve outcomes in RCC.[3][16]
Conclusion
Belzutifan represents a significant advancement in the treatment of renal cell carcinoma, offering a novel, clinically validated mechanism of action through the direct inhibition of HIF-2α. Its efficacy and safety have been established in multiple clinical trials. This compound, while a potent and selective tool for studying the HIF pathway in a preclinical setting, lacks the necessary data to be considered a therapeutic alternative for RCC at this time. Future research on selective PHD inhibitors in RCC models will be crucial to determine their potential role in cancer therapy. For now, Belzutifan stands as the leading example of successfully targeting the HIF pathway for the treatment of renal cell carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HIF-2α: the role of belzutifan in clear cell renal carcinoma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 8. ascopubs.org [ascopubs.org]
- 9. merck.com [merck.com]
- 10. Kidney cancer study shows improved outcomes for patients with advanced disease when treated with belzutifan over everolimus | Dana-Farber Cancer Institute [dana-farber.org]
- 11. Belzutifan Shows Promise as a Novel Option for Advanced Renal-Cell Carcinoma [theoncologynurse.com]
- 12. urotoday.com [urotoday.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Targeting HIF-2α: the role of belzutifan in clear cell renal carcinoma management | Semantic Scholar [semanticscholar.org]
- 15. Belzutifan-Associated Hypoxia: A Review of the Novel Therapeutic, Proposed Mechanisms of Hypoxia, and Management Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IOX4
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals working with IOX4, a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2), adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step information for the correct handling and disposal of this compound, fostering a secure research environment.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains comprehensive information regarding the chemical's properties, hazards, and required safety precautions.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat should be worn, and exposed skin should be avoided.
Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
This compound Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₆O₃ |
| Molecular Weight | 328.3 g/mol |
| CAS Number | 1154097-71-8 |
| Appearance | A crystalline solid |
| Storage Temperature | -20°C |
Step-by-Step this compound Disposal Protocol
Unused or waste this compound, including contaminated materials and empty containers, must be treated as hazardous chemical waste. Disposal must be in strict accordance with all applicable local, state, and federal regulations.
-
Do Not Dispose in General Trash or Sewer: this compound should never be disposed of in the regular trash or poured down the drain.[1][2][3] Improper disposal can lead to environmental contamination and potential legal ramifications.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including unused product and contaminated items (e.g., weigh boats, contaminated gloves, and bench paper), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[2][4]
-
Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Include the date when the waste was first added to the container.
-
Containment: Use containers that are in good condition, compatible with the chemical, and can be securely sealed. Keep containers closed except when adding waste.[2][4]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used for liquid waste containers to prevent spills.[2]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the empty container with a suitable solvent (e.g., ethanol (B145695) or DMSO) should be collected and disposed of as hazardous liquid waste.[2]
-
After thorough rinsing, the container label should be defaced or removed before disposal in accordance with institutional guidelines for chemically contaminated glass or plastic.
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[5][6][7] Provide them with a complete and accurate description of the waste.
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for hazardous chemical waste management in a laboratory setting. No new experimental research was conducted to generate these protocols. The foundation of these guidelines is derived from safety data sheets for similar chemical compounds and general hazardous waste disposal manuals from regulatory bodies and academic institutions.[2][3][4][8][9]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound CAS:1154097-71-8 - Ruixibiotech [ruixibiotech.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. nems.nih.gov [nems.nih.gov]
- 4. risk.byu.edu [risk.byu.edu]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. mcgill.ca [mcgill.ca]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling IOX4
For researchers, scientists, and drug development professionals working with IOX4, a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase 2 (PHD2), adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Key Safety Information
A comprehensive understanding of the hazards associated with this compound is critical. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Warning | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Serious Eye Damage/Eye Irritation | Warning | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Skin Corrosion/Irritation | Warning | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Specific Target Organ Toxicity (Single Exposure) | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound will minimize exposure risk and ensure experimental integrity.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before and during use.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, sealed waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Collection: Follow your institution's specific procedures for the collection of chemical waste. Do not dispose of this compound down the drain or in regular trash. Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their studies, fostering a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
[
[